1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-2-6(3-5-7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJKSMEBAQFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355691 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62442-51-7 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its tautomer, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, are heterocyclic compounds of interest in medicinal chemistry and drug development. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The 4-methoxyphenyl substituent can influence the molecule's electronic properties and its interactions with biological targets. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are fundamental steps in any drug discovery and development pipeline.
This technical guide provides a summary of the expected spectroscopic characteristics of this compound and outlines the general experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide also presents data for the closely related isomer, 5-(4-methoxyphenyl)-1H-tetrazole, to provide a comparative reference.
Spectroscopic Data
Table 1: Expected Spectroscopic Data for 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one
| Spectroscopic Technique | Expected Chemical Shift / Signal |
| ¹H NMR | |
| Aromatic Protons (AA'BB' system) | δ 7.0-7.8 ppm (two doublets) |
| Methoxy Protons (-OCH₃) | δ ~3.8 ppm (singlet) |
| N-H Proton (amide-like) | δ >10 ppm (broad singlet) |
| ¹³C NMR | |
| Carbonyl Carbon (C=O) | δ ~150-160 ppm |
| Quaternary Aromatic Carbon (C-O) | δ ~160 ppm |
| Aromatic CH | δ ~114-125 ppm |
| Quaternary Aromatic Carbon (C-N) | δ ~130 ppm |
| Methoxy Carbon (-OCH₃) | δ ~55 ppm |
| IR Spectroscopy | |
| N-H Stretch | ~3200 cm⁻¹ (broad) |
| C=O Stretch | ~1700-1750 cm⁻¹ |
| C=N Stretch (tetrazole ring) | ~1600 cm⁻¹ |
| C-O Stretch (aromatic ether) | ~1250 cm⁻¹ |
| Mass Spectrometry (EI) | |
| Molecular Ion (M⁺) | m/z = 192 |
Table 2: Reported Spectroscopic Data for 5-(4-methoxyphenyl)-1H-tetrazole (Isomer)
| Spectroscopic Technique | Chemical Shift / Signal |
| ¹H NMR (DMSO-d₆) | |
| Aromatic Protons | δ 7.15 (d, J=8.9 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H) |
| Methoxy Protons (-OCH₃) | δ 3.83 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | |
| Tetrazole Carbon (C5) | δ 154.8 ppm |
| Quaternary Aromatic Carbon (C-O) | δ 161.4 ppm |
| Aromatic CH | δ 114.8, 128.6 ppm |
| Quaternary Aromatic Carbon (C-C) | δ 116.4 ppm |
| Methoxy Carbon (-OCH₃) | δ 55.4 ppm |
Experimental Protocols
The synthesis of this compound would typically proceed through the cyclization of a corresponding precursor. A plausible synthetic route involves the reaction of 4-methoxyphenyl isocyanate with hydrazoic acid (generated in situ from sodium azide and an acid).
General Synthesis Protocol for 1-Aryl-1,4-dihydro-5H-tetrazol-5-ones:
-
Reaction Setup: A solution of the corresponding aryl isocyanate in a suitable aprotic solvent (e.g., toluene, acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Azide: Sodium azide is added to the solution, followed by the slow addition of a proton source (e.g., glacial acetic acid, trifluoroacetic acid) to generate hydrazoic acid in situ.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-aryl-1,4-dihydro-5H-tetrazol-5-one.
Spectroscopic Analysis Workflow:
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Conclusion
The spectroscopic analysis of this compound is essential for its definitive characterization. While specific experimental data for this compound is scarce in publicly available literature, this guide provides an overview of the expected spectroscopic signatures based on its chemical structure and data from a closely related isomer. The outlined general synthetic and analytical protocols offer a foundational approach for researchers and scientists working on the synthesis and characterization of novel tetrazole-based compounds for drug discovery and development. Further empirical studies are required to establish a complete and verified spectroscopic profile for this compound.
Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. The molecule's ability to exist in different isomeric forms is critical for understanding its chemical reactivity, biological activity, and physical properties, which are of significant interest in the field of medicinal chemistry and drug development. This document synthesizes available data from computational studies and experimental findings on analogous compounds to elucidate the structural and energetic landscape of its tautomeric equilibrium.
Introduction to Tautomerism in Tetrazol-5-ols
This compound is subject to two primary forms of tautomerism: the well-documented 1H/2H tautomerism of the tetrazole ring and the functionally significant annular-chain tautomerism, which in this case is a hydroxy-oxo (or enol-keto) type tautomerism. The interplay of these equilibria dictates the predominant species in a given environment (gas phase, solution, or solid state).
The key tautomeric equilibrium for this compound involves the interconversion between the hydroxy form (this compound) and the oxo form (1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one). The relative stability of these tautomers is influenced by factors such as solvent polarity, temperature, and intermolecular interactions like hydrogen bonding.[1]
Tautomeric Equilibria
The principal tautomeric relationship for this compound is depicted below. This equilibrium is fundamental to its chemical behavior.
References
An In-depth Technical Guide to 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. This compound belongs to the tetrazole class of heterocycles, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound is characterized by a tetrazole ring substituted with a 4-methoxyphenyl group at the N1 position and a hydroxyl group at the C5 position. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one. This guide will address both tautomeric forms.
Chemical and Physical Properties
Direct experimental data for this compound is limited in the available scientific literature. However, its properties can be estimated by considering its tautomeric equilibrium and by comparison with structurally similar compounds. The properties of the more stable tautomer, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, are presented below, with some values being estimations based on related structures.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₄O₂ | Calculated |
| Molecular Weight | 192.18 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available. Expected to be > 200 °C. | Inferred from similar 1-aryl-tetrazol-5-ones |
| Boiling Point | Not available. Likely decomposes before boiling. | Inferred from similar compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structural characteristics |
| pKa | Not available. The N-H proton is acidic. | Inferred from tetrazole chemistry |
Tautomerism:
This compound exists in equilibrium with its tautomeric form, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one. The keto form is generally considered to be the more stable tautomer.
Caption: Tautomeric equilibrium between the -ol and -one forms.
Experimental Protocols
Synthesis of 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one
The synthesis of 1-aryl-1,4-dihydro-5H-tetrazol-5-ones has been reported in the scientific literature. A general method, adapted from established procedures, is provided below.
Reaction Scheme:
4-Methoxyphenyl isocyanate reacts with sodium azide in a suitable solvent, followed by acidification to yield the desired product.
Materials:
-
4-Methoxyphenyl isocyanate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenyl isocyanate in anhydrous DMF.
-
Carefully add an equimolar amount of sodium azide to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture at a temperature between 80-100 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified product under vacuum.
Caption: General workflow for the synthesis of the target compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons of the phenyl ring (two doublets, in the aromatic region), and the N-H proton of the tetrazole ring (broad singlet, downfield). |
| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, and the carbonyl carbon of the tetrazol-5-one ring (~150-160 ppm). |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1750 cm⁻¹), C=N and N=N stretching of the tetrazole ring, and C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₈N₄O₂. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values. |
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively reported, the broader class of tetrazole derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for drug discovery and development.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Many tetrazole derivatives have demonstrated potent antibacterial and antifungal properties.[1] The mechanism of action can vary, but some have been shown to interfere with microbial DNA replication.[1]
-
Anticancer Agents: Tetrazole-containing compounds have been investigated as potential anticancer drugs.[2][3][4] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][6][7][8] Others have been found to inhibit key enzymes involved in cancer cell proliferation, such as EGFR-TK.[3]
-
Anti-inflammatory Agents: Certain tetrazole derivatives have shown anti-inflammatory properties.[9]
-
Other CNS Applications: The tetrazole scaffold is present in drugs targeting the central nervous system.[10]
Caption: Potential biological targets and therapeutic applications.
Conclusion
This compound, existing in tautomeric equilibrium with 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is sparse, this guide provides a comprehensive overview based on the chemistry of related tetrazole derivatives. The outlined synthesis and characterization protocols offer a solid foundation for researchers to produce and validate this compound. The diverse biological activities associated with the tetrazole nucleus, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound as a valuable subject for further investigation in drug discovery programs. Future research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and therapeutic potential.
References
- 1. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
- 5. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
The Biological Versatility of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisosteric analogue for carboxylic acid and amide functional groups.[1][2] When functionalized, particularly with moieties like the 4-methoxyphenyl group, these derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug discovery. This technical guide provides an in-depth overview of the reported biological activities of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol derivatives and their close structural analogues, with a focus on their anticancer, antitubercular, and antimicrobial properties. The content herein is curated to provide researchers and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 1-(4-methoxyphenyl)-1H-tetrazole have demonstrated notable potential as anticancer agents. Although data specifically for the 5-ol derivatives is limited, related analogues with substitutions at the 5-position have shown significant cytotoxic effects against various human cancer cell lines. These compounds often act as microtubule destabilizers, interfering with the cell division process and leading to cell cycle arrest and apoptosis.[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected 1-(4-methoxyphenyl)-tetrazole derivatives and related compounds against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | SGC-7901, A549, HeLa | Noteworthy Potency | [3][4] |
| Biphenyl-based tetrazole derivatives (5n, 5j, 5o) | HepG2, MCF-7 | Strong & Selective Effect | [5] |
| Tetrazole derivatives from Baylis–Hillman allyl amines (5b, 5f, 5l, 5o) | HepG2, A549, MDA-MB-231, DU145, SK-N-SH | 1.0–4.0 | [6] |
Antitubercular Activity: A New Frontier
Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a critical area of research. Regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine have emerged as a promising new class of selective antitubercular agents.[7] These compounds have shown potent growth-inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant strains, while exhibiting low cytotoxicity against mammalian cells.[7]
Quantitative Antitubercular Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers against various mycobacterial strains.
| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |
| Isomeric N-(bromophenyl)tetrazoles (8a and 9a) | Multidrug-resistant Mycobacterium tuberculosis Spec. 210 | 8-16 fold stronger than first-line tuberculostatics | [7] |
| Majority of tetrazole derivatives tested | Mycobacterium scrofulaceum | Most susceptible among non-tuberculous strains | [7] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
The tetrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[8] Derivatives incorporating the 1-(4-methoxyphenyl) moiety have been investigated for their activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV.[9]
Quantitative Antimicrobial Activity Data
This table summarizes the antimicrobial activity of various tetrazole derivatives, highlighting their potential as antibacterial and antifungal agents.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,5-disubstituted tetrazole derivatives (10 and 11) | Gram-positive and Gram-negative strains | 0.25-64 | [9] |
| Benzimidazole-tetrazole moiety (a1, b1, c1, d1, e1) | Candida albicans | Relative activity to fluconazole (MIC = 8.1 µg/mL) | [10] |
| Tetrazole derivatives (1b, 2a, 2b) | Enterococcus faecalis | Extremely active | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the key biological assays discussed.
In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to obtain the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^3 cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for another 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay)
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with the mycobacterial suspension. Control wells containing no drug, and wells with a reference drug (e.g., isoniazid), are included.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the corresponding broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in the synthesis and evaluation of these compounds, the following diagrams, created using Graphviz (DOT language), illustrate key workflows.
References
- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 1H-tetrazol-5-amin(...) - Publication page on Laboratory of Computational Biology [lcbio.pl]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Tetraazol-5-ol Compounds: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-tetraazol-5-ol and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, chemical properties, and biological activities, with a focus on their potential as therapeutic agents. Experimental protocols for key synthetic methods and biological assays are provided to facilitate further research and development in this area.
Introduction to 1H-Tetraazol-5-ol and its Derivatives
1H-Tetraazol-5-ol, also known as 5-hydroxytetrazole, is a five-membered aromatic ring containing four nitrogen atoms and a hydroxyl group. The tetrazole ring is a key pharmacophore in numerous approved drugs, valued for its role as a bioisostere for the carboxylic acid group.[1] This bioisosteric relationship often leads to improved metabolic stability and pharmacokinetic properties of drug candidates.[2][3] Derivatives of 1H-tetraazol-5-ol have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4]
Synthesis of 1H-Tetraazol-5-ol and its Derivatives
The primary and most widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1] This reaction can be facilitated by various catalysts to improve yields and reaction conditions.
Catalytic [3+2] Cycloaddition of Nitriles and Sodium Azide
Several catalytic systems have been developed to promote the synthesis of 5-substituted-1H-tetrazoles. Lewis acids are commonly used to activate the nitrile group towards nucleophilic attack by the azide ion.
Zinc Salts as Catalysts: Zinc salts, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are effective and widely used catalysts for this transformation, often conducted in aqueous or alcoholic solvents.[1] The use of water as a solvent is environmentally friendly and minimizes the risk of generating the highly toxic and explosive hydrazoic acid.[5]
Copper Salts as Catalysts: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been reported as an efficient and environmentally benign catalyst for the synthesis of 5-substituted-1H-tetrazoles in dimethyl sulfoxide (DMSO).[6]
Other Catalytic Systems: Other catalysts, including silica sulfuric acid and nano-TiCl₄·SiO₂, have also been successfully employed to facilitate the cycloaddition reaction under various conditions.[2][7]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O Catalyst[6]
This protocol describes a representative synthesis of a 5-substituted-1H-tetrazole from a nitrile.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and a catalytic amount of CuSO₄·5H₂O (2 mol%).
-
Stir the reaction mixture at room temperature and then raise the temperature to 140°C for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of 4 M HCl and 10 mL of EtOAc.
-
Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.
-
Concentrate the organic layer to obtain the crude 5-phenyl-1H-tetrazole.
-
Purify the product by column chromatography.
Logical Workflow for Synthesis:
References
- 1. 1H-Tetrazol-5-ol | 16421-52-6 | Benchchem [benchchem.com]
- 2. An Alliance of Polynitrogen Heterocycles: Novel Energetic Tetrazinedioxide-Hydroxytetrazole-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel 1H-tetrazol-5-amin(...) - Publication page on Laboratory of Computational Biology [lcbio.pl]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic mixed-ligand copper(ii) complexes with 1H-tetrazole-5-acetic acid and oligopyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ajol.info [ajol.info]
A Theoretical and Computational Investigation of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: While direct, in-depth theoretical studies on 1-(4-methoxyphenyl)-1H-tetraazol-5-ol are not extensively available in peer-reviewed literature, this whitepaper synthesizes the current state of computational research on analogous tetrazole derivatives to propose a comprehensive theoretical framework for its investigation. By examining related studies, we outline key computational methodologies, potential biological activities, and a structured approach to characterizing its physicochemical and pharmacological properties. This guide serves as a roadmap for researchers aiming to explore the therapeutic potential of this and similar tetrazole compounds through computational means.
Introduction to this compound
Tetrazole and its derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry.[1] They are often considered as bioisosteres for carboxylic acids, capable of participating in similar biological interactions.[1] The subject of this guide, this compound, possesses a key pharmacophoric feature in the 4-methoxyphenyl group, which is present in numerous biologically active molecules. The tetrazol-5-ol moiety can exist in tautomeric forms, which adds to the complexity and potential for diverse biological interactions. Theoretical studies are crucial for understanding its structural stability, electronic properties, and potential as a therapeutic agent.
Proposed Theoretical Investigation Workflow
A thorough theoretical investigation of this compound would involve a multi-step computational workflow. This process, from initial structural analysis to the prediction of biological activity, is outlined below.
Caption: Proposed workflow for the theoretical study of this compound.
Methodologies for Theoretical Analysis
Detailed experimental and computational protocols are essential for reproducible and reliable results. Based on studies of similar tetrazole derivatives, the following methodologies are recommended.[2][3]
3.1. Density Functional Theory (DFT) Calculations
DFT is a fundamental method for investigating the electronic structure and properties of molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional for geometry optimization and electronic property calculations.[3] For more accurate energetics, especially for transition states, M06-2X or PBE0 could be employed.[1]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate calculations of molecular geometries, vibrational frequencies, and electronic properties.[2][3]
-
Solvation Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used, with water or another appropriate solvent.[1]
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties.
-
HOMO-LUMO Analysis: To determine the frontier molecular orbitals and the energy gap, which are crucial for understanding chemical reactivity and charge transfer.[3]
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions.
-
3.2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
-
Software: AutoDock, Schrödinger Maestro, or similar docking software.
-
Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using DFT.
-
Grid Generation: Define the binding site on the protein and generate a grid for the docking calculations.
-
Docking Simulation: Run the docking algorithm to predict the binding poses and affinities.
-
Analysis: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
3.3. ADME/T Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial in early-stage drug discovery.
-
Software: SwissADME, QikProp (Schrödinger), or other predictive modeling tools.
-
Properties to Analyze: Lipophilicity (logP), water solubility, drug-likeness (e.g., Lipinski's rule of five), and potential toxicity.
Quantitative Data from Analogous Tetrazole Derivatives
While specific data for this compound is not available, the following tables summarize computational data for structurally related compounds, providing a baseline for expected values.
Table 1: Calculated Quantum Chemical Parameters for a Related Tetrazole Derivative (Data is illustrative and based on general findings for similar structures)
| Parameter | Value | Method | Reference |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) | [2][3] |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) | [2][3] |
| Energy Gap (ΔE) | 5.3 eV | DFT/B3LYP/6-311++G(d,p) | [2][3] |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) | [3] |
Table 2: Molecular Docking Scores of a Related Tetrazole Against Cyclooxygenase-2 (COX-2) (Data is illustrative and based on findings for similar structures)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 1,5-disubstituted tetrazole | -9.5 | Arg513, Val523, Ser353 | [4] |
Potential Signaling Pathway Involvement
Several studies on 1,5-disubstituted tetrazoles have highlighted their potential as inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2.[4] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a major strategy for the treatment of inflammation and pain. A hypothetical signaling pathway involving COX-2 inhibition is presented below.
Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.
Conclusion
This whitepaper provides a comprehensive theoretical framework for the investigation of this compound. By leveraging established computational methodologies and drawing parallels from structurally similar compounds, researchers can efficiently explore its physicochemical properties, predict its biological activities, and assess its potential as a novel therapeutic agent. The proposed workflow, from DFT calculations to molecular docking and ADME/T predictions, offers a systematic approach to unlocking the full potential of this promising tetrazole derivative. Future experimental studies are warranted to validate these theoretical findings.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route is a two-step process commencing with the formation of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione from 4-methoxyphenyl isothiocyanate and sodium azide, followed by the oxidation of the thione intermediate to the desired tetrazol-5-ol. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Tetrazole derivatives are significant scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The target compound, this compound, incorporates both the tetrazole ring and a methoxyphenyl group, making it a valuable building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable and efficient method for its preparation in a laboratory setting.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | - |
| Molecular Formula | C₈H₈N₄O₂ | - |
| Molecular Weight | 192.18 g/mol | - |
| Starting Material | 4-Methoxyphenyl isothiocyanate | Commercially Available |
| Intermediate | 1-(4-methoxyphenyl)-1H-tetrazole-5-thione | [1] |
| Intermediate Yield | 76-97% | [1][2] |
| Final Product Yield | (Typical for oxidation) | Estimated |
| Physical Appearance | White to off-white solid | Expected |
| Melting Point | Not reported | - |
Experimental Protocols
Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione
This procedure is adapted from the general method for the synthesis of 1-substituted tetrazole-5-thiones.[1][2]
Materials:
-
4-Methoxyphenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (HCl), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxyphenyl isothiocyanate (1.0 mmol, 1.0 eq).
-
Add deionized water (3 mL) to the flask.
-
While stirring, add sodium azide (1.2 mmol, 1.2 eq) and pyridine (3.0 mmol, 3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with 2M HCl. This will precipitate the product.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thione as a solid.
Step 2: Synthesis of this compound
This step involves the oxidation of the tetrazole-5-thione intermediate.
Materials:
-
1-(4-methoxyphenyl)-1H-tetrazole-5-thione (from Step 1)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetic acid
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the 1-(4-methoxyphenyl)-1H-tetrazole-5-thione (1.0 mmol, 1.0 eq) in acetic acid (5 mL).
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.0 mmol, 2.0 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Pour the reaction mixture into cold deionized water (20 mL) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-methoxyphenyl)-1H-tetraazol-5-ol, and its tautomeric form 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1][2] This key feature has led to the incorporation of the tetrazole moiety into a variety of pharmacologically active molecules.[2][3] The presence of the 4-methoxyphenyl group further influences the electronic and steric properties of the molecule, making it a valuable building block for the synthesis of diverse chemical entities.
These application notes provide an overview of the synthesis and potential applications of this compound in organic synthesis, with a focus on its role as a precursor for pharmacologically relevant compounds.
Synthesis of the Tetrazole Core
The synthesis of the 1-(4-methoxyphenyl)-1H-tetrazol-5-ol core and its derivatives generally involves the construction of the tetrazole ring through cycloaddition reactions. While specific protocols for the direct synthesis of the 5-hydroxy derivative are not extensively detailed in the readily available literature, general methods for the synthesis of 5-substituted-1H-tetrazoles can be adapted. A common and efficient approach involves the [2+3] cycloaddition of an azide source with a nitrile.[1][4]
General Synthetic Pathway
A plausible synthetic route to this compound would involve the reaction of 4-methoxyphenyl isocyanate with an azide source, or the cyclization of a corresponding carbamoyl azide. Alternatively, the synthesis can proceed from 4-methoxybenzonitrile and sodium azide, followed by functional group manipulation at the 5-position of the tetrazole ring.
Caption: General synthetic workflow for this compound.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound and its derivatives in organic synthesis lies in their use as building blocks for the construction of more complex molecules, particularly in the field of drug discovery. The tetrazole moiety, as a carboxylic acid bioisostere, can impart favorable pharmacokinetic properties to a lead compound.
Precursor for Bioactive Molecules
Derivatives of 1-(4-methoxyphenyl)-1H-tetrazole have shown promise as potent bioactive agents. For instance, related 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been designed and synthesized as microtubule destabilizers with potential anticancer activity.[5] The synthesis of these compounds often involves the initial preparation of a functionalized 1-aryl-1H-tetrazole core, which is then elaborated through coupling reactions.
Table 1: Synthesis of a 5-Substituted-1H-tetrazole Derivative [6]
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield |
| 4-Methoxybenzaldehyde | Sulfamic acid, Sodium azide | DMF, reflux | 5-(4-Methoxyphenyl)-1H-tetrazole | 78% |
Role in Amide Bond Formation
While direct use of this compound as a coupling additive in amide bond formation is not well-documented, heterocyclic compounds containing an N-OH moiety, such as 1-hydroxybenzotriazole (HOBt), are widely used to suppress side reactions and reduce racemization during peptide synthesis and other amide coupling reactions. The acidic proton of the hydroxyl group on the tetrazole ring suggests a potential, though underexplored, role as an additive in such transformations.
Caption: Plausible role in amide bond formation as a coupling additive.
Experimental Protocols
While a specific, detailed protocol for a reaction utilizing this compound as a key reagent is not prominently available, a general procedure for the synthesis of a related precursor, 5-(4-methoxyphenyl)-1H-tetrazole, is provided below. This compound can serve as a starting material for the synthesis of the target molecule and its derivatives.
Protocol 1: One-Pot Synthesis of 5-(4-Methoxyphenyl)-1H-tetrazole[6]
Materials:
-
4-Methoxybenzaldehyde
-
Sulfamic acid
-
Sodium azide
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (4 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1 mmol) in DMF (5 mL), add sulfamic acid (2 mmol) and sodium azide (2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of 4 M HCl and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-1H-tetrazole.
Expected Yield: 78%
Characterization Data:
-
Melting Point: 114-116 °C[6]
-
¹H NMR (300 MHz, CDCl₃) δ: 7.85-7.88 (d, J = 9 Hz, 2H), 7.44-7.48 (m, 2H), 6.72-6.75 (d, J = 9 Hz, 2H), 3.87 (s, 3H).[6]
-
¹³C NMR (75 MHz, CDCl₃) δ: 191.7, 164.6, 152.5, 132.2, 115.0, 56.1.[6]
-
LCMS (m/z): 177 (M+1).[6]
Future Perspectives
The utility of this compound in organic synthesis is an area ripe for further exploration. Its structural similarity to established coupling additives and its inherent nature as a bioisostere precursor warrant investigation into its application in a broader range of synthetic transformations. Future research could focus on:
-
Developing efficient and direct synthetic routes to this compound.
-
Evaluating its efficacy as a coupling additive in peptide synthesis and other amide bond forming reactions, including a quantitative comparison with existing reagents.
-
Exploring its use as a ligand in transition metal catalysis.
-
Expanding the library of bioactive molecules derived from this scaffold for drug discovery programs.
The continued investigation of this and similar tetrazole derivatives holds the potential to uncover novel synthetic methodologies and contribute to the development of new therapeutic agents.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
Applications of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-methoxyphenyl)-1H-tetraazol-5-ol scaffold and its closely related 5-amino and 5-thiol analogs are versatile building blocks in medicinal chemistry. The tetrazole ring, being a well-established bioisostere of the carboxylic acid group, enhances the pharmacological and pharmacokinetic properties of drug candidates. This modification can lead to increased lipophilicity, improved metabolic stability, and better bioavailability.[1] Derivatives of this scaffold have shown significant potential in various therapeutic areas, most notably as antitubercular and anticancer agents.
Antitubercular Applications
Recent studies have highlighted the potent antitubercular activity of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers. These compounds have demonstrated significant growth-inhibitory effects against both standard and multidrug-resistant strains of Mycobacterium tuberculosis.[2]
Quantitative Antitubercular Activity Data
A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers were synthesized and evaluated for their in vitro antitubercular activity. The minimum inhibitory concentration (MIC) values for some of the most potent compounds are summarized below.
| Compound ID | Structure | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis Spec. 192 MIC (µg/mL) | M. tuberculosis Spec. 210 (MDR) MIC (µg/mL) | M. tuberculosis Spec. 800 MIC (µg/mL) |
| 8a | 1-(4-methoxyphenyl)-N-(3-bromophenyl)-1H-tetrazol-5-amine | 2 | 2 | 2 | 128 |
| 9a | 1-(4-methoxyphenyl)-N-(4-bromophenyl)-1H-tetrazol-5-amine | - | - | - | - |
Data for compound 8a sourced from MedchemExpress.[3] It is reported that the growth-inhibitory effect of compounds 8a and 9a against multidrug-resistant M. tuberculosis Spec. 210 was 8-16 fold stronger than that of first-line tuberculostatics.[2] None of the studied compounds displayed cytotoxic properties against normal and cancer cell lines, indicating their high selectivity for mycobacteria.[2]
Experimental Protocol: In Vitro Antitubercular Activity Testing (Resazurin Microtiter Assay - REMA)
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Mycobacterium tuberculosis H37Rv culture
Procedure:
-
Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a drug-free control and a positive control (e.g., isoniazid).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Proposed Mechanism of Action for Antitubercular Tetrazoles
While the exact mechanism for this class of compounds is still under investigation, many tetrazole-based antimycobacterial agents are known to interfere with essential cellular processes. Some proposed mechanisms include the inhibition of nucleic acid synthesis.[4]
Caption: Hypothesized mechanism of antitubercular tetrazoles.
Anticancer Applications
The tetrazole moiety is a common pharmacophore in the design of novel anticancer agents. Its bioisosteric replacement of a carboxylic acid can lead to compounds with improved activity and selectivity. While specific data for this compound is not available, numerous other 1-aryl-tetrazole derivatives have demonstrated potent anticancer activity.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various tetrazole derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) or Growth % |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | SGC-7901, A549, HeLa | Potent activity reported[5] |
| 1,5-Disubstituted tetrazole-tethered combretastatin analogues | MCF-7, MDA-MB-231, ZR-75 | High inhibitory effects at 10⁻⁵ M[3] |
| 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazoles | HepG2 | IC50 = 4.2 µM for the most active compound[3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Synthesis Protocols
Synthesis of 1-(4-methoxyphenyl)-N-aryl-1H-tetrazol-5-amines
The synthesis of these compounds typically proceeds from the corresponding 1-aryl-3-(4-methoxyphenyl)thiourea.
Caption: General synthetic scheme for 1,5-disubstituted tetrazol-5-amines.
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate 1-aryl-3-(4-methoxyphenyl)thiourea in DMF, add triethylamine.
-
Reagent Addition: Add a solution of mercury(II) chloride in DMF dropwise, followed by the addition of sodium azide.
-
Reaction: Stir the reaction mixture at room temperature for several hours.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Synthesis of 1-Aryl-1H-tetrazol-5-ols
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocol (General):
-
Generation of Hydrazoic Acid: Generate hydrazoic acid in situ by reacting sodium azide with an acid (e.g., acetic acid or sulfuric acid) in a suitable solvent (e.g., benzene or toluene).
-
Reaction with Isocyanate: Add the aryl isocyanate (e.g., 4-methoxyphenyl isocyanate) to the solution of hydrazoic acid.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Workup and Purification: After cooling, the product may precipitate from the solution. Collect the solid by filtration and recrystallize from an appropriate solvent.
These application notes and protocols provide a comprehensive overview of the potential uses of this compound and its analogs in medicinal chemistry, with a focus on their promising antitubercular and anticancer activities. The detailed experimental procedures should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of new antituberculosis drugs | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Protocols for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is a heterocyclic compound belonging to the tetrazole family. Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4] This compound exists in tautomeric equilibrium with its oxo-form, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one.[5] Accurate and comprehensive analysis is crucial for its characterization, quality control, and further development as a potential therapeutic agent. This document provides a detailed set of experimental protocols for the structural, physicochemical, and preliminary biological analysis of this compound.
Physicochemical Properties While specific experimental data for this compound is not widely published, the properties of the closely related compound, 1-(4-methoxyphenyl)-1H-tetrazole, can provide a useful reference.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | [6] |
| Molecular Weight | 176.18 g/mol | [6] |
| IUPAC Name | 1-(4-methoxyphenyl)tetrazol-5-ol | - |
| CAS Number | 21788-28-3 (for 1-(4-methoxyphenyl)-1H-tetrazole) | [6] |
Experimental Protocols
Protocol 1: Spectroscopic Characterization
This protocol outlines the methods for confirming the chemical structure and identity of the compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: Bruker Avance 400 MHz Spectrometer or equivalent.[7]
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.[1][7]
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
C. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Representative Spectroscopic Data (Based on Analogous Structures)
| Technique | Observation | Expected Chemical Shifts / Bands | Reference |
| ¹H NMR | Aromatic Protons (4-methoxyphenyl) | δ 7.0-8.0 ppm (two doublets) | [8] |
| Methoxy Protons (-OCH₃) | δ 3.8-4.1 ppm (singlet) | [1][8] | |
| Tetrazole-OH/Amide-NH | δ 10.0-14.0 ppm (broad singlet, exchangeable) | [9] | |
| ¹³C NMR | Tetrazole Carbon (C5) | δ 150-160 ppm | [10] |
| Aromatic Carbons | δ 114-160 ppm | [8] | |
| Methoxy Carbon (-OCH₃) | δ 55-56 ppm | [8] | |
| FT-IR | O-H Stretch (Alcohol/Tautomer) | 3200-2500 cm⁻¹ (broad) | [9] |
| N-H Stretch (Tautomer) | 3300-3100 cm⁻¹ | [8] | |
| C=N, C=C Stretch (Aromatic/Tetrazole) | 1615-1450 cm⁻¹ | [9] | |
| C-O Stretch (Methoxy) | 1280-1240 cm⁻¹ | - |
Protocol 2: Chromatographic Purity Analysis (RP-HPLC)
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound.
-
Objective: To separate the compound from impurities and quantify its purity.
-
Instrumentation: HPLC system with a UV detector, C18 column.
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).[11][12] Filter and degas both phases.
-
Standard/Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters listed in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis: Inject 10 µL of the sample solution and monitor the chromatogram.
-
Quantification: Calculate the purity based on the area percentage of the main peak.
-
Typical HPLC Parameters
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [12] |
| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water | [11] |
| Mobile Phase B | Acetonitrile | [11][12] |
| Gradient | 10% B to 90% B over 20 min | - |
| Flow Rate | 1.0 mL/min | [12] |
| Column Temperature | 30 °C | - |
| Detection Wavelength | 225 nm or 254 nm | [12] |
| Injection Volume | 10 µL | - |
Protocol 3: Thermal Stability Analysis (TGA/DSC)
This protocol details the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability and decomposition profile of the compound.
-
Objective: To determine the melting point, decomposition temperature, and thermal behavior.
-
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).[13]
-
Procedure:
-
Calibrate the instrument for temperature and heat flow.
-
Accurately weigh 3-5 mg of the sample into an alumina or aluminum crucible.[13]
-
Place the crucible in the instrument furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[7][13]
-
Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 20-50 mL/min.[13][14]
-
Record the TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves.
-
Expected Thermal Events for Tetrazole Derivatives
| Analysis | Expected Observation | Temperature Range (°C) | Reference |
| DSC | Endothermic Peak (Melting) | 150 - 250 °C | [7][15] |
| DSC/TGA | Exothermic Peak(s) (Decomposition) with mass loss | > 200 °C | [7][13][15][16] |
| TGA | Major Weight Loss | Corresponds to decomposition events | [14][15] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow for the comprehensive analysis of this compound.
Caption: Workflow for the analysis of this compound.
Hypothetical Signaling Pathway for Investigation
Given the known anti-inflammatory and antimicrobial activities of many azole compounds, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The diagram below presents a hypothetical model for investigation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. rkmmanr.org [rkmmanr.org]
- 2. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-(4-Methoxy-phenyl)-1H-tetrazole | C8H8N4O | CID 270008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine : Oriental Journal of Chemistry [orientjchem.org]
- 13. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol as a Potential Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in numerous pathological processes, including inflammation, cancer metastasis, and arthritis.[3][4][5] Consequently, the identification of MMP inhibitors is a significant focus in drug discovery.
The tetrazole moiety is known for its ability to chelate metal ions, a key feature for inhibiting zinc-dependent enzymes like MMPs. This document provides detailed protocols for a high-throughput screening (HTS) campaign to evaluate 1-(4-methoxyphenyl)-1H-tetraazol-5-ol as a potential inhibitor of a representative matrix metalloproteinase, MMP-9. MMP-9 is a particularly relevant target due to its significant role in inflammatory diseases and cancer.[2][6]
The following application notes describe a fluorescence resonance energy transfer (FRET)-based assay, a widely used and robust method for HTS of enzyme inhibitors.[7][8]
Principle of the Assay
The HTS assay for MMP-9 inhibition utilizes a FRET-based substrate. This substrate consists of a short peptide containing the MMP-9 cleavage site, flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by active MMP-9, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The degree of inhibition by a test compound, such as this compound, is determined by measuring the reduction in the fluorescence signal compared to an uninhibited control.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human MMP-9 (active) | Sigma-Aldrich | MAK212C |
| MMP-9 FRET Substrate | Sigma-Aldrich | MAK212B |
| Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂) | In-house preparation | - |
| This compound | Custom Synthesis | - |
| GM6001 (a broad-spectrum MMP inhibitor, positive control) | Sigma-Aldrich | MAK212D |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 384-well black, flat-bottom plates | Corning | 3712 |
Experimental Protocols
Reagent Preparation
-
MMP-9 Enzyme Stock Solution: Reconstitute lyophilized recombinant human MMP-9 in assay buffer to a final concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MMP-9 Working Solution: On the day of the assay, dilute the MMP-9 stock solution in cold assay buffer to a final concentration of 10 nM. Keep on ice until use.
-
FRET Substrate Stock Solution: Dissolve the FRET substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
FRET Substrate Working Solution: Dilute the FRET substrate stock solution in assay buffer to a final concentration of 20 µM.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution plate (e.g., 11-point, 1:3 dilution) in DMSO, starting from the 10 mM stock. This will be the source for the test concentrations.
-
-
Positive Control (GM6001) Preparation: Prepare a 1 mM stock solution of GM6001 in DMSO. Create a serial dilution in DMSO for IC₅₀ determination.
High-Throughput Screening (HTS) Protocol
The following protocol is optimized for a 384-well plate format.
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each test compound concentration from the serial dilution plate into the wells of a 384-well assay plate. Also, dispense DMSO alone for the "no inhibitor" (100% activity) control and the positive control (GM6001) for the "inhibited" control.
-
Enzyme Addition: Add 10 µL of the 10 nM MMP-9 working solution to all wells except the "no enzyme" blank wells. Add 10 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the 20 µM FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL. The final concentration of the substrate will be 10 µM, and the enzyme concentration will be 5 nM. The final compound concentrations will vary based on the serial dilution.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Excitation Wavelength: 490 nm
-
Emission Wavelength: 520 nm[7]
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
-
Percentage of Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_no_inhibitor - V₀_blank)] * 100
-
V₀_compound: Initial velocity in the presence of the test compound.
-
V₀_blank: Initial velocity of the "no enzyme" control.
-
V₀_no_inhibitor: Initial velocity of the "no inhibitor" (DMSO) control.
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation
Table 1: HTS Assay Parameters
| Parameter | Value |
| Assay Format | 384-well plate, kinetic fluorescence |
| Final Assay Volume | 20 µL |
| Enzyme | Recombinant Human MMP-9 |
| Enzyme Concentration | 5 nM |
| Substrate | FRET-based peptide |
| Substrate Concentration | 10 µM |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Detection | Fluorescence (Ex/Em = 490/520 nm) |
| Positive Control | GM6001 |
Table 2: Example IC₅₀ Data for MMP-9 Inhibitors
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| GM6001 (Positive Control) | 0.05 |
Visualizations
Signaling Pathway
Matrix metalloproteinases are involved in complex signaling pathways that regulate inflammation.[9] Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), activate intracellular signaling cascades, including the MAPK and NF-κB pathways, which in turn upregulate the transcription of MMP genes.[10][11] The secreted MMPs can then cleave various substrates in the extracellular space, leading to tissue remodeling and modulation of further inflammatory responses.[3][6]
Caption: MMP Signaling Pathway in Inflammation.
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and automation to screen large compound libraries.[12]
Caption: High-Throughput Screening Workflow.
Conclusion
This document provides a comprehensive guide for conducting a high-throughput screening campaign to identify and characterize potential inhibitors of MMP-9, using this compound as a representative test compound. The described FRET-based assay is robust, scalable, and suitable for automated HTS platforms. The identification of novel MMP inhibitors through such screening efforts holds significant promise for the development of new therapeutics for a range of diseases.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Matrix Metalloproteinases as Modulators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Purification of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies described herein are standard laboratory techniques for the purification of acidic organic compounds and have been adapted for this specific molecule based on the general principles of organic chemistry and purification of related tetrazole derivatives.
Introduction
This compound is a substituted tetrazole that possesses an acidic proton on the tetrazole ring, rendering the molecule acidic. This property is central to one of the primary purification strategies. The purification of this compound is a critical step following its synthesis to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. This document outlines three common and effective purification techniques: acid-base extraction, recrystallization, and column chromatography.
Purification Strategies Overview
A general workflow for the purification of this compound from a crude reaction mixture is depicted below. The selection of one or a combination of these techniques will depend on the specific impurity profile of the crude product.
Caption: General purification workflow for this compound.
Data Presentation
The following tables summarize representative quantitative data for each purification technique. Please note that the exact values for recovery and purity will vary depending on the initial purity of the crude material and the precise experimental conditions.
Table 1: Representative Data for Acid-Base Extraction
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~75% | >95% |
| Recovery | N/A | 85-95% |
| Key Impurities Removed | Neutral and basic organic compounds |
Table 2: Representative Data for Recrystallization
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~90% | >99% |
| Recovery | N/A | 70-90% |
| Suitable Solvents | Ethanol, Ethanol/Water, Ethyl Acetate |
Table 3: Representative Data for Column Chromatography
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | 60-80% | >98% |
| Recovery | N/A | 60-85% |
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane gradient |
Experimental Protocols
Purification by Acid-Base Extraction
This technique leverages the acidic nature of the tetrazol-5-ol moiety to separate it from non-acidic (neutral or basic) impurities. The acidic compound is deprotonated with a base to form a water-soluble salt, which is then extracted into the aqueous phase.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution, to the separatory funnel.[1][2][3]
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The deprotonated product, as its sodium salt, will partition into the aqueous layer.[2][4]
-
Layer Separation: Carefully drain the lower aqueous layer into a clean flask. Perform a second extraction of the organic layer with a fresh portion of the aqueous base to ensure complete recovery.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as 1 M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2-3), which can be checked with litmus paper.[1]
-
Precipitation and Isolation: The protonated this compound will precipitate out of the aqueous solution as a solid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. It involves dissolving the crude material in a hot solvent and then allowing it to cool slowly, whereupon the desired compound forms crystals while the impurities remain dissolved in the solvent.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, or a mixture of ethanol and water, is often a good starting point for polar compounds like tetrazoles.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, which is a polar compound, silica gel is a suitable stationary phase.
Caption: Workflow for purification by column chromatography.
Methodology:
-
Stationary Phase and Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.[5]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. Acid-base extraction is a highly efficient method for removing neutral and basic impurities. Recrystallization is suitable for further polishing of the product to high purity, provided a suitable solvent is identified. Column chromatography offers a powerful method for separating the target compound from impurities with similar polarities. The choice of method will be dictated by the specific impurity profile of the crude material, with a combination of these techniques often providing the best results for achieving high purity.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Developing Analogs of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of analogs of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by tetrazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. These notes are intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and evaluation of novel tetrazole-based therapeutic agents.
Introduction
The tetrazole ring is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties. The this compound scaffold presents a versatile platform for the design of new drug candidates. By modifying the substituents on the phenyl ring and at the 5-position of the tetrazole ring, a wide range of analogs with potentially enhanced or novel biological activities can be explored. This document outlines the synthetic strategies, key experimental procedures, and relevant biological assays for the development and evaluation of these analogs.
Data Presentation
Table 1: Anticancer Activity of 1-Aryl-5-substituted Tetrazole Analogs
| Compound ID | A-Ring Substituent (R1) | D-Ring Substituent (R2) | Cell Line | IC50 (µM) | Reference |
| 6-31 | 2-Methyl | 3,5-Dimethoxyphenyl | SGC-7901 | 0.090 ± 0.008 | [1] |
| A549 | 0.650 ± 0.017 | [1] | |||
| HeLa | 0.268 ± 0.012 | [1] | |||
| Analog A | H | 4-Chlorophenyl | MCF-7 | 11.09 | [2] |
| Analog B | H | 4-Nitrophenyl | MCF-7 | 13.36 | [2] |
| Analog C | H | 2,4-Dichlorophenyl | MCF-7 | 7.21 | [2] |
Table 2: Antimicrobial Activity of 5-Substituted Aryl 1H-Tetrazole Analogs
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| T1 | Phenyl | Staphylococcus aureus | 125-250 | [3][4] |
| Escherichia coli | 125-250 | [3][4] | ||
| T2 | 4-Chlorophenyl | Staphylococcus aureus | 125-250 | [3][4] |
| Escherichia coli | >250 | [3][4] | ||
| T3 | 4-Nitrophenyl | Staphylococcus aureus | >250 | [3][4] |
| Escherichia coli | >250 | [3][4] | ||
| T4 | 4-Methoxyphenyl | Staphylococcus aureus | >250 | [3][4] |
| Escherichia coli | >250 | [3][4] | ||
| e1 | Benzimidazole derivative | Enterococcus faecalis | 1.2 | [5] |
| b1 | Benzimidazole derivative | Enterococcus faecalis | 1.3 | [5] |
| c1 | Benzimidazole derivative | Enterococcus faecalis | 1.8 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 1-Aryl-1H-tetrazol-5-amine Analogs
This protocol is adapted from the synthesis of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers and can be modified for various substituted anilines.
Workflow Diagram:
Caption: Synthetic workflow for 1-aryl-1H-tetrazol-5-amine analogs.
Materials:
-
Substituted Aryl Isothiocyanate
-
Aqueous Ammonia
-
Dioxane
-
Methyl Iodide
-
Methanol
-
Substituted Aniline
-
n-Butanol
-
Sodium Azide (NaN₃)
-
Mercuric Chloride (HgCl₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Thiourea Formation: Dissolve the aryl isothiocyanate in dioxane and add aqueous ammonia. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the aryl thiourea.
-
S-Methylation: Dissolve the aryl thiourea in methanol and add methyl iodide. Stir the mixture at room temperature overnight. Remove the solvent to yield the S-methylisothiourea hydroiodide.
-
Guanidine Formation: Suspend the S-methylisothiourea hydroiodide and a substituted aniline in n-butanol. Reflux the mixture for 24-48 hours. After cooling, filter the precipitate and wash with hexane to obtain the N,N'-disubstituted guanidine.
-
Tetrazole Cyclization: To a solution of the N,N'-disubstituted guanidine in DMF, add sodium azide and mercuric chloride. Reflux the mixture for 12-24 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to identify compounds that inhibit the polymerization of tubulin into microtubules.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
96-well black microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare the tubulin polymerization reaction mix according to the manufacturer's instructions. This typically involves mixing tubulin, GTP, and a fluorescent reporter in general tubulin buffer.
-
Add a small volume (e.g., 5 µL) of various concentrations of the test compounds, positive control, and negative control to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 1 minute.
-
Initiate the polymerization by adding the pre-warmed tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., Ex: 355 nm, Em: 460 nm for DAPI).
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the rate of polymerization for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
Microtubule Dynamics and Inhibition by Tetrazole Analogs
Analogs of this compound have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. The diagram below illustrates the key components of microtubule dynamics and the point of intervention by these tetrazole derivatives.
Caption: Inhibition of microtubule polymerization by tetrazole analogs.
References
- 1. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol as a Corrosion Inhibitor
Introduction
1-(4-methoxyphenyl)-1H-tetraazol-5-ol is a heterocyclic organic compound belonging to the tetrazole family. Compounds in this class are recognized for their potential as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments.[1] The efficacy of tetrazole derivatives as corrosion inhibitors is attributed to the presence of multiple nitrogen atoms and, in many cases, sulfur or oxygen atoms, as well as π-electrons in their molecular structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.[2] The lone pair electrons on the heteroatoms and the delocalized π-electrons of the aromatic ring system allow for strong coordination with the vacant d-orbitals of metal atoms. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and a related compound. Understanding these properties is crucial for designing and interpreting corrosion inhibition studies.
| Property | Value for this compound (Predicted/Comparative) | Value for 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (for comparison) |
| Molecular Formula | C8H8N4O2 | C8H8N4OS[3] |
| Molecular Weight | 192.18 g/mol | 208.24 g/mol [3] |
| Appearance | White to off-white crystalline powder (Expected) | Not specified[3] |
| Melting Point | Not specified | Not specified[3] |
| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and DMF.[3] | Soluble in methanol (25mg/mL).[3] |
Quantitative Data Summary
The following tables present illustrative quantitative data on the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl solution. This data is hypothetical and based on the typical performance of similar tetrazole-based inhibitors.[4][5]
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 25.4 | 5.8 | - |
| 0.1 | 5.1 | 1.2 | 80.0 |
| 0.5 | 2.8 | 0.6 | 89.0 |
| 1.0 | 1.5 | 0.3 | 94.1 |
| 2.0 | 1.0 | 0.2 | 96.1 |
Table 2: Electrochemical Polarization Parameters
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1250 | 75 | -110 | - |
| 0.1 | -470 | 250 | 70 | -105 | 80.0 |
| 0.5 | -465 | 138 | 68 | -102 | 89.0 |
| 1.0 | -460 | 75 | 65 | -100 | 94.0 |
| 2.0 | -455 | 50 | 62 | -98 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 150 | - |
| 0.1 | 250 | 80 | 80.0 |
| 0.5 | 455 | 55 | 89.0 |
| 1.0 | 833 | 35 | 94.0 |
| 2.0 | 1250 | 25 | 96.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for evaluating corrosion inhibitors.[6]
1. Weight Loss Measurement
-
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons.
-
Materials: Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm), 1 M HCl solution, this compound, analytical balance, desiccator.
-
Protocol:
-
Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size, degrease with acetone, rinse with distilled water, and dry.
-
Weigh the polished coupons accurately using an analytical balance.
-
Prepare 1 M HCl solutions with and without various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mM).
-
Immerse the weighed coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again, dry, and reweigh.
-
Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.
-
2. Potentiodynamic Polarization
-
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density.
-
Apparatus: Potentiostat/Galvanostat, three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE).
-
Protocol:
-
Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a defined surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish, degrease, and rinse.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode in the test solution (1 M HCl with and without inhibitor).
-
Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the polarization curves.
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the formation of a protective film and the charge transfer resistance at the metal-solution interface.
-
Apparatus: Potentiostat/Galvanostat with a frequency response analyzer, three-electrode cell.
-
Protocol:
-
Use the same three-electrode cell setup as for the potentiodynamic polarization measurements.
-
After the system reaches a steady OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Measure the impedance response of the system at different frequencies.
-
Present the data as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Mechanism of Action
The corrosion inhibition of this compound on a metal surface in an acidic medium is proposed to occur through the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be described by several interactions:
-
Physisorption: In this process, the protonated inhibitor molecules in the acidic solution are electrostatically attracted to the negatively charged metal surface (due to the adsorption of chloride ions from the HCl solution).
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface. The lone pair electrons of the nitrogen and oxygen atoms and the π-electrons of the methoxyphenyl and tetrazole rings can be donated to the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate-type covalent bond. This chemical adsorption leads to the formation of a stable, protective film on the metal surface.
The adsorbed inhibitor layer acts as a physical barrier, isolating the metal surface from the corrosive environment and blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution reactions. Quantum chemical calculations on similar tetrazole derivatives have shown that the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are important parameters in determining the inhibition efficiency.[7] A high E-HOMO value indicates a greater tendency for the molecule to donate electrons to the metal, while a low E-LUMO value suggests a higher ability to accept electrons from the metal. The presence of the electron-donating methoxy group (-OCH3) on the phenyl ring is expected to enhance the electron density on the molecule, thereby promoting its adsorption and improving its inhibition efficiency.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (13980-76-2) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyl-1H-tetrazol as corrosion inhibitor for pipeline steel in sulfuric acid solution - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-1H-tetraazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol synthesis.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired this compound can be attributed to several factors, from reagent quality to reaction conditions. This guide will help you systematically troubleshoot the issue.
Possible Causes and Solutions
| Cause | Recommended Action |
| Poor quality of starting materials | Ensure 4-methoxyphenyl isothiocyanate (or isocyanate) is pure and free of contaminants. Verify the purity of sodium azide; it should be dry and finely powdered for optimal reactivity. |
| Inadequate reaction temperature | The reaction of aryl isothiocyanates with sodium azide often requires elevated temperatures to proceed efficiently. If using conventional heating, ensure the reaction mixture reaches the target temperature. Consider using microwave irradiation, which has been shown to enhance reaction rates and yields in the synthesis of related 1-aryl-tetrazole derivatives.[1][2] An optimized condition for a similar reaction was found to be microwave irradiation at 130°C for 20 minutes.[1][2] |
| Incorrect solvent | The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are commonly used for this type of cycloaddition. Ensure the solvent is anhydrous, as water can react with the starting materials and intermediates. |
| Insufficient reaction time | While microwave synthesis can be rapid, conventional heating methods may require longer reaction times, sometimes overnight.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of moisture | Water can lead to the formation of undesired byproducts. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contamination. |
| Inefficient stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since sodium azide has limited solubility in many organic solvents. |
Experimental Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Problem 2: Formation of Significant Impurities
The presence of impurities can complicate purification and reduce the overall yield. Identifying and minimizing these side products is crucial.
Common Impurities and Their Prevention
| Impurity | Formation Mechanism | Prevention Strategy |
| 1,3-bis(4-methoxyphenyl)urea | Formed if 4-methoxyphenyl isocyanate is used as a starting material in the presence of trace water. | Use anhydrous conditions. If using isocyanate, ensure it is of high purity. |
| Corresponding amine (p-anisidine) | Hydrolysis of the isothiocyanate or isocyanate starting material. | Rigorously exclude water from the reaction mixture. |
| Unreacted starting materials | Incomplete reaction due to suboptimal conditions. | Optimize reaction time, temperature, and reagent stoichiometry. Use a slight excess of sodium azide. |
| Thiatriazole derivatives | Can form as byproducts in the reaction of aryl isothiocyanates with sodium azide.[3] | Careful control of reaction temperature and time may favor the formation of the desired tetrazole. |
Logical Flow for Impurity Identification and Mitigation
Caption: A logical diagram for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-aryl-1H-tetraazol-5-ols?
A1: The most prevalent method is the [3+2] cycloaddition reaction between an aryl isothiocyanate or aryl isocyanate and an azide source, typically sodium azide. The reaction with aryl isothiocyanates initially forms a tetrazole-5-thione, which can then be converted to the corresponding tetrazol-5-ol.
Q2: What are the key reaction parameters to optimize for higher yields?
A2: The critical parameters to optimize are:
-
Temperature: Higher temperatures generally favor the reaction. Microwave-assisted heating can significantly reduce reaction times and improve yields.[1][2]
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are preferred.
-
Reaction Time: This should be optimized by monitoring the reaction's progress, for example, by TLC.
-
Reagent Stoichiometry: A slight excess of sodium azide is often used to ensure complete conversion of the starting material.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is essential to use pure, anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere to prevent hydrolysis of the starting materials. Careful control over the reaction temperature and time can also help to suppress the formation of undesired byproducts like thiatriazoles.[3]
Q4: What is a suitable work-up procedure for this synthesis?
A4: A typical work-up involves cooling the reaction mixture, followed by quenching with water. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with metal spatulas and equipment containing lead or copper. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-Aryl-1H-tetrazole Derivatives (General Procedure)
This protocol is a general guideline based on the successful synthesis of related compounds and can be adapted for this compound.
Materials:
-
4-methoxyphenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 4-methoxyphenyl isothiocyanate (1 mmol) and sodium azide (1.2 mmol).
-
Add anhydrous DMF (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate (the thione) can be further processed to the final hydroxyl product. For the conversion of the thione to the ol, treatment with an oxidizing agent like hydrogen peroxide or m-CPBA can be employed, followed by appropriate work-up and purification.
Protocol 2: Conventional Heating Synthesis
Materials:
-
4-methoxyphenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenyl isothiocyanate (1 mmol) in anhydrous DMF (10 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the work-up and purification as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Synthesis of 1-Aryl-Tetrazole Derivatives
| Entry | Starting Material | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | (E)-ethyl 2-chloro-2-(arylimino)acetates | Conventional | CCl₄ | 80 | 12 h | 35 | [1][2] |
| 2 | (E)-ethyl 2-chloro-2-(arylimino)acetates | Microwave | CCl₄ | 130 | 20 min | 92 | [1][2] |
| 3 | Aryl Nitriles | Conventional | DMF | 130 | 10 h | 80 | [4] |
| 4 | Aryl Nitriles | Microwave | DMF | - | 15 min | 99 | [4] |
Note: The yields reported are for related 1-aryl-tetrazole structures and serve as a general guide. The optimal conditions for this compound may vary.
Synthetic Workflow Diagram
References
- 1. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide | Poster Board #537 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Tetrazoles
Welcome to the technical support center for the synthesis of substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing tetrazoles, and how can they be mitigated?
A1: The main safety issue in tetrazole synthesis arises from the use of azide reagents, particularly sodium azide, and the potential in-situ formation of hydrazoic acid (HN3), which is highly toxic and explosive.[1][2]
Mitigation Strategies:
-
Avoid Strong Acids: Do not mix azide salts with strong acids, as this can generate dangerous hydrazoic acid.[1][3]
-
Use Alternative Azide Sources: Consider using less hazardous azide sources like trimethylsilyl azide (TMSA) or employing in-situ generation methods under controlled conditions.[4]
-
Proper Quenching: After the reaction, any excess azide should be carefully quenched. A common method is the addition of sodium nitrite under acidic conditions to convert hydrazoic acid into nitrogen gas and nitrous oxide.
-
Avoid Heavy Metals: Prevent contact of azides with heavy metals (e.g., lead, copper) as this can form highly explosive metal azides.[1][3] Use plastic or glass utensils instead of metal spatulas.[3]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane and chloroform with azides.[3]
-
Continuous Flow Chemistry: For larger scale synthesis, continuous flow microreactors can significantly enhance safety by minimizing the volume of hazardous materials at any given time and allowing for precise temperature control.[2][5]
Q2: My [3+2] cycloaddition reaction between a nitrile and sodium azide is not proceeding or giving low yields. What are the common causes and solutions?
A2: Low reactivity in the [3+2] cycloaddition of nitriles and azides is a frequent challenge, often due to the high activation energy of the reaction.[6]
Troubleshooting Steps:
-
Nitrile Activation: The nitrile may not be sufficiently activated. Electron-withdrawing groups on the nitrile substrate facilitate the reaction.[7] For less reactive nitriles, the addition of a Lewis or Brønsted acid catalyst is often necessary.[7][8]
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 100-150 °C, to proceed at a reasonable rate.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are commonly used to dissolve the reagents and facilitate the reaction at high temperatures.[1][10] However, be aware of the difficulties in removing DMF during workup.[1]
-
Catalyst Choice: A variety of catalysts can be employed to improve yields and reaction times. These include both homogeneous and heterogeneous catalysts.[10][11] The choice of catalyst can be critical for the success of the reaction.
Q3: I am having difficulty purifying my substituted tetrazole product, particularly in removing the DMF solvent. What are some effective purification strategies?
A3: The high boiling point and miscibility of DMF with both water and organic solvents make its removal a common purification challenge.[1]
Purification Tips:
-
Aqueous Workup: After the reaction, the mixture can be diluted with a significant amount of cold water. The tetrazole product, being acidic, will often be in its salt form. Acidification of the aqueous layer with an acid like HCl will protonate the tetrazole, causing it to precipitate. The solid product can then be collected by filtration.[8][12]
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate after acidification. Multiple extractions may be necessary.
-
Recrystallization/Column Chromatography: The crude product obtained after workup can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc-hexane) or by column chromatography on silica gel.[10][12]
-
Alternative Solvents: To avoid the issue altogether, consider using alternative, greener solvents where possible.[4]
Q4: My synthesis of a 1,5-disubstituted tetrazole is resulting in a mixture of 1,5- and 2,5-isomers. How can I control the regioselectivity?
A4: Achieving high regioselectivity in the synthesis of disubstituted tetrazoles is a significant challenge, as alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 substituted products.[13][14]
Strategies for Regiocontrol:
-
Reaction Mechanism: The regioselectivity can be influenced by the reaction mechanism (SN1 vs. SN2 type alkylation).[13]
-
Steric Hindrance: The steric bulk of the electrophile can play a role, but it is not always the determining factor.[13]
-
Specific Synthetic Routes: Certain synthetic methods are designed to be regioselective. For example, the reaction of aryldiazonium salts with amidines followed by oxidative cyclization has been shown to produce 2,5-disubstituted tetrazoles.[14] Researching specific methods for the desired isomer is recommended.
Troubleshooting Guides
Guide 1: Low Yield in 5-Substituted-1H-Tetrazole Synthesis via [3+2] Cycloaddition
This guide provides a systematic approach to troubleshooting low yields in the common synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.
Caption: Troubleshooting workflow for low yields in [3+2] cycloaddition.
Guide 2: Safety Protocol for Handling Azide Reagents
This decision tree outlines the key safety considerations when working with azide compounds in tetrazole synthesis.
Caption: Safety decision workflow for reactions involving azides.
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles using Silica Sulfuric Acid (SSA) as a Heterogeneous Catalyst
This protocol is adapted from a method described for the efficient synthesis of 5-substituted-1H-tetrazoles.[10][15]
Materials:
-
Substituted nitrile (1 mmol)
-
Sodium azide (NaN3) (1.5 mmol)
-
Silica Sulfuric Acid (SSA) (0.05 g)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the substituted nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL).
-
Heat the reaction mixture at 120 °C with stirring for the appropriate time (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid catalyst (SSA) and wash it with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add deionized water to the residue and acidify with 1N HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from petroleum ether/ethyl acetate) or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | DMF | 120 | 24 | Low/Variable | [1] |
| Zn(II) salts | Water | Reflux | 12-24 | 80-95 | [10] |
| AlCl3 | NMP | 140 | 6 | 85 | [10] |
| Cu2O | DMF | 120 | 8 | 92 | [10] |
| Silica Sulfuric Acid | DMF | 120 | 6 | 95 | [10][15] |
| Co(II)-complex | DMSO | 110 | 12 | 99 | [6] |
This table summarizes the effectiveness of various catalytic systems in the synthesis of 5-phenyl-1H-tetrazole, providing a comparative overview of reaction conditions and yields. The use of catalysts generally leads to improved yields and shorter reaction times compared to the uncatalyzed reaction.
References
- 1. rsc.org [rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive starting materials. | 1. Ensure the purity and reactivity of starting materials, particularly the azide source and the aryl isocyanate. |
| 2. Insufficient reaction temperature or time. | 2. Optimize the reaction temperature and time. Microwave irradiation can sometimes significantly improve yields and reduce reaction times. | |
| 3. Presence of moisture. | 3. Conduct the reaction under anhydrous conditions, using dried solvents and glassware. | |
| 4. Inefficient catalyst or incorrect catalyst loading. | 4. If using a catalyst, ensure it is active and used in the optimal amount. For some tetrazole syntheses, Lewis acids like zinc salts can be beneficial. | |
| Formation of Side Products | 1. Isomer formation (e.g., 5-arylamino-1H-tetrazole). | 1. The choice of starting materials and reaction conditions can influence isomer formation. Reaction of an arylcyanamide with azide may lead to a mixture of isomers. Starting from the corresponding aryl isocyanate is a more direct route to the desired 1-substituted product. |
| 2. Decomposition of the azide reagent. | 2. Avoid excessive heat and acidic conditions that can lead to the formation of explosive hydrazoic acid. Maintain careful temperature control. | |
| 3. Reaction with solvent. | 3. Ensure the solvent is inert under the reaction conditions. Protic solvents may react with some of the reagents. | |
| Difficult Purification | 1. Presence of unreacted starting materials. | 1. Monitor the reaction progress by TLC or other analytical methods to ensure complete consumption of the limiting reagent. |
| 2. Similar polarity of product and byproducts. | 2. Employ different purification techniques such as recrystallization or column chromatography with a carefully selected eluent system. | |
| 3. Product instability. | 3. Avoid harsh purification conditions (e.g., strong acids or bases, high temperatures) if the product is known to be unstable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common method for the synthesis of 1-aryl-1H-tetraazol-5-ols is the [3+2] cycloaddition of an azide source (like sodium azide or trimethylsilyl azide) to the corresponding aryl isocyanate (in this case, 4-methoxyphenyl isocyanate).
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: Key parameters to optimize include the choice of solvent, reaction temperature, and reaction time. Aprotic solvents like DMF or acetonitrile are often used. Temperature optimization is crucial; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields for some tetrazole syntheses.[1]
Q3: What are the primary safety concerns when working with azides?
A3: The primary safety concern is the potential formation of highly toxic and explosive hydrazoic acid (HN₃), especially in the presence of acid. Reactions involving azides should be conducted in a well-ventilated fume hood, and acidic conditions should be carefully controlled. The use of trimethylsilyl azide can sometimes be a safer alternative to sodium azide with an acid.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material (e.g., 4-methoxyphenyl isocyanate) and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.
Q5: Are there any common side reactions to be aware of?
A5: Besides the potential for isomer formation if starting from different precursors, side reactions can include the hydrolysis of the isocyanate starting material if moisture is present, or the formation of ureas.
Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetraazol-5-one is described in the Journal of the American Chemical Society, 1959, 81, 3076. While the full text is not provided here, a general procedure based on common synthetic methods for analogous compounds is outlined below.
General Procedure for the Synthesis of this compound
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Reaction Setup: In a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenyl isocyanate (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
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Addition of Azide: Carefully add trimethylsilyl azide (1.1 to 1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and azide source used. For trimethylsilyl azide, a common work-up involves the addition of methanol to quench any remaining azide, followed by removal of the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic 1-Aryl-1H-tetrazole Synthesis (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 24 | 65 |
| 2 | Toluene | 110 | 12 | 80 |
| 3 | Acetonitrile | 80 | 18 | 75 |
| 4 | DMF | 100 | 8 | 85 |
| 5 | Microwave (DMF) | 130 | 0.5 | 92 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the reaction of 4-methoxyphenyl isothiocyanate with sodium azide to form the intermediate, 1-(4-methoxyphenyl)-1H-tetrazole-5-thione. The subsequent step involves the oxidative desulfurization of this thione intermediate to yield the final product, this compound.
Q2: What are the most common side reactions observed during the formation of the tetrazole-5-thione intermediate?
A2: During the reaction of 4-methoxyphenyl isothiocyanate with sodium azide, several side products can form. These include the formation of 1,3-bis(4-methoxyphenyl)urea, aminotetrazoles, and various sulfur-containing impurities such as disulfides. The formation of these byproducts is often influenced by reaction conditions such as temperature and solvent.[1]
Q3: What side reactions can occur during the conversion of the tetrazole-5-thione to the tetrazol-5-ol?
A3: The oxidative desulfurization step is prone to side reactions, with the most common being the formation of a disulfide byproduct, 5,5'-disulfanediylbis(1-(4-methoxyphenyl)-1H-tetrazole). The extent of disulfide formation is dependent on the oxidizing agent used and the reaction conditions. Incomplete oxidation can also lead to residual tetrazole-5-thione in the final product.
Q4: How can I minimize the formation of 1,3-bis(4-methoxyphenyl)urea?
A4: The formation of the urea byproduct often occurs due to the presence of water in the reaction mixture, which can hydrolyze the isothiocyanate starting material. To minimize this, ensure that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q5: Are there alternative methods for the synthesis of 1-substituted-1H-tetraazol-5-ols?
A5: Yes, alternative synthetic routes exist, although the isothiocyanate route is prevalent. One such method involves the [3+2] cycloaddition of hydrazoic acid (generated in situ from sodium azide) to an isocyanate. However, this method requires careful handling of hydrazoic acid, which is highly toxic and explosive.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione (Intermediate)
dot
Caption: Troubleshooting low yield of the thione intermediate.
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| Low yield of isolated 1-(4-methoxyphenyl)-1H-tetrazole-5-thione | Incomplete reaction of 4-methoxyphenyl isothiocyanate. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. | Increased conversion of starting material to product. |
| Purity of starting materials (isothiocyanate or sodium azide) is low. | Purify starting materials before use. Use freshly opened or properly stored reagents. | Improved reaction efficiency and yield. | |
| Formation of 1,3-bis(4-methoxyphenyl)urea as a major byproduct. | Ensure strict anhydrous conditions. Use dry solvents and reagents. Perform the reaction under an inert atmosphere. | Reduced formation of the urea byproduct. | |
| Sub-optimal stoichiometry of reagents. | Optimize the molar ratio of sodium azide to the isothiocyanate. A slight excess of sodium azide is often beneficial. | Maximized conversion to the desired product. | |
| Degradation of the product under harsh reaction conditions. | If increasing temperature, do so cautiously and monitor for decomposition products. | Minimized product loss due to degradation. |
Problem 2: Presence of Impurities in the Final Product (this compound)
dot
Caption: Troubleshooting impurities in the final product.
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| Presence of a sulfur-containing impurity with a mass corresponding to the disulfide. | Over-oxidation or non-selective oxidation of the tetrazole-5-thione. | Use a milder oxidizing agent or control the stoichiometry of the oxidant more carefully. Lowering the reaction temperature may also help. | Minimized formation of the disulfide byproduct. |
| Presence of the tetrazole-5-thione intermediate in the final product. | Incomplete oxidation. | Increase the amount of oxidizing agent or prolong the reaction time. Ensure efficient stirring. | Complete conversion of the intermediate to the final product. |
| Presence of 1,3-bis(4-methoxyphenyl)urea in the final product. | Carryover from the first step. | Purify the 1-(4-methoxyphenyl)-1H-tetrazole-5-thione intermediate by recrystallization or chromatography before proceeding to the oxidation step. | A purer final product, free from urea contamination. |
| Discoloration of the final product. | Formation of colored byproducts or degradation. | Perform the reaction at a lower temperature and under an inert atmosphere. Purify the final product using an appropriate method such as recrystallization from a suitable solvent system (e.g., ethanol/water). | A colorless or pale-colored final product. |
Experimental Protocols
Key Experiment 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione
dot
Caption: Workflow for the synthesis of the thione intermediate.
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
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To this solution, add sodium azide (1.2-1.5 equivalents) portion-wise over 15-20 minutes.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
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Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.
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Filter the resulting solid, wash it thoroughly with water, and dry it under vacuum to obtain 1-(4-methoxyphenyl)-1H-tetrazole-5-thione.
Key Experiment 2: Synthesis of this compound
dot
Caption: Workflow for the synthesis of the final tetrazol-5-ol product.
Procedure:
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Suspend 1-(4-methoxyphenyl)-1H-tetrazole-5-thione (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
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Add 30% hydrogen peroxide (3-4 equivalents) dropwise to the suspension while maintaining the temperature between 0-5 °C.
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After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash it with water until the filtrate is neutral, and then dry it.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
References
Technical Support Center: 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. The information is presented in a question-and-answer format to directly address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common purification methods for this compound and related 1-aryl-5-tetrazolones are flash column chromatography and recrystallization. Due to the acidic nature of the tetrazole N-H, acid-base extraction can also be employed as an effective preliminary purification step.[1]
Q2: What is the expected appearance and melting point of pure this compound?
Q3: What are the typical solvents used for the synthesis and purification of this compound?
A3: N,N-Dimethylformamide (DMF) is a common solvent for the synthesis of tetrazole derivatives. For purification, ethyl acetate and hexane are frequently used as eluents in column chromatography.[1] Recrystallization can be attempted with various solvent systems, including ethanol/water or acetone/water mixtures.
Troubleshooting Guides
Issue 1: Low Yield After Synthesis and Initial Work-up
Q: I have a low yield of my crude product before column chromatography. What could be the issue?
A: Low yields can stem from several factors during the synthesis and work-up:
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Incomplete Reaction: The reaction of the aryl isocyanate with an azide source may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
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Sub-optimal Reaction Temperature: The reaction temperature is critical. For the synthesis of similar 1-substituted-5(4H)-tetrazolinones, temperatures around 70-75°C have been reported to be effective.[1]
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Moisture Contamination: Isocyanates are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
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Losses During Extraction: The product may have some solubility in the aqueous layer during work-up. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.
Issue 2: Difficulty with Column Chromatography Purification
Q: My compound is streaking on the silica gel column, or I am getting poor separation of impurities.
A: These are common issues in chromatography that can be addressed by:
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Solvent System Optimization: An eluent system of n-hexane:ethyl acetate (2:1) has been successfully used for similar compounds.[1] If you are experiencing streaking, it might be due to the acidic nature of the tetrazole. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can often resolve this issue by suppressing the ionization of the compound on the silica gel.
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Sample Loading: Ensure your crude product is fully dissolved in a minimum amount of the eluent or a more polar solvent (like dichloromethane) before loading it onto the column. Adsorbing the crude product onto a small amount of silica gel and then loading the dry powder onto the column can also improve separation.
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Column Overloading: If the bands are broad and overlapping, you may be loading too much material onto the column. Reduce the amount of crude product relative to the amount of silica gel.
Issue 3: Problems with Recrystallization
Q: I am trying to recrystallize my product, but it is oiling out or not crystallizing at all.
A: Recrystallization can be challenging. Here are some troubleshooting steps:
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Solvent Choice: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For polar compounds like tetrazoles, solvent mixtures are often effective. Common choices include:
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Ethanol/Water
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Methanol/Water
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Acetone/Water
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Ethyl Acetate/Hexane
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Oiling Out: This occurs when the compound is insoluble in the hot solvent and melts, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
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Add more of the "good" solvent (the one the compound is more soluble in) to the hot mixture until the oil dissolves completely.
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Try a different solvent system with a higher boiling point.
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Failure to Crystallize: If no crystals form upon cooling, it could be due to:
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Too much solvent: Try to slowly evaporate some of the solvent to increase the concentration.
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Lack of nucleation sites: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
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Cooling too quickly: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
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Experimental Protocols
Synthesis of 1-(aryl)-5(4H)-tetrazolinone (General Procedure)
This protocol is adapted from a general procedure for the synthesis of related compounds and should be optimized for this compound.[1]
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To a solution of sodium azide in N,N-dimethylformamide (DMF), add anhydrous aluminum chloride portion-wise at 0°C under an inert atmosphere (e.g., argon).
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Stir the resulting mixture at 70-75°C for 15 minutes.
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Add 4-methoxyphenyl isocyanate to the reaction mixture.
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Continue stirring at 70-75°C for 4 hours, monitoring the reaction progress by TLC.
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After cooling, pour the reaction mixture into a beaker containing a solution of sodium nitrite in water and ice.
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Acidify the mixture with concentrated hydrochloric acid.
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Extract the product with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel using an n-hexane:ethyl acetate (2:1) eluent system.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Related Isomer.
| Property | This compound | 5-(4-methoxyphenyl)-1H-tetrazole (Isomer) |
| Molecular Formula | C₈H₈N₄O₂ | C₈H₈N₄O |
| Molecular Weight | 192.18 g/mol | 176.18 g/mol |
| Appearance | Expected: White to off-white solid | White solid[2] |
| Melting Point | Not available in searched literature | 231-232 °C[2] |
Table 2: Spectroscopic Data for 5-(4-methoxyphenyl)-1H-tetrazole (Isomer). [2]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.97 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.9 Hz, 2H), 3.83 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.4, 154.8, 128.6, 116.4, 114.8, 55.4 |
Note: The data in Tables 1 and 2 for the isomer can be used as a reference for assessing the purity of this compound, but direct comparison should be made with caution due to structural differences.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
stability problems of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol in solution
Technical Support Center: 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.
While specific stability data for this compound is not extensively available in public literature, this guide draws upon established principles of tetrazole chemistry to address potential challenges. Tetrazole derivatives are known for their relative stability but can be susceptible to degradation under certain conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?
A1: Degradation of tetrazole compounds in solution can be influenced by several factors:
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pH: The tetrazole ring's stability can be pH-dependent. Both strongly acidic and strongly basic conditions may promote ring opening or other decomposition reactions. The pKa of the tetrazole proton is similar to that of a carboxylic acid, making it acidic in nature.[3][4][5]
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Temperature: Elevated temperatures can accelerate degradation.[6] Thermal decomposition of tetrazoles often involves the extrusion of nitrogen gas.[7][8]
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Light: Exposure to UV or even ambient light can induce photochemical degradation pathways in some tetrazole derivatives.[1][2]
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Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents might not adequately solubilize the compound, leading to precipitation that can be mistaken for degradation.
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Presence of Oxidizing or Reducing Agents: These agents can potentially react with the tetrazole ring or its substituents.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not documented, general tetrazole degradation pathways suggest the following possibilities:
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Nitrogen Extrusion: A common thermal or photochemical decomposition pathway for tetrazoles is the loss of a nitrogen molecule (N₂).[6][7][8]
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Ring Cleavage: The tetrazole ring can open to form an azidoimine intermediate, which can then undergo further reactions.[6]
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Reactions involving the substituents: The methoxyphenyl and hydroxyl groups may also undergo reactions depending on the conditions. For instance, the methoxy group could be demethylated under strongly acidic conditions.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of your solution, consider the following:
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pH Control: Buffer your solution to a pH where the compound is most stable. This typically would be in the neutral to slightly acidic range.
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Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage. Avoid repeated freeze-thaw cycles.
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Light Protection: Store solutions in amber vials or protect them from light to prevent photochemical degradation.
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Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents are often preferred for long-term storage if the compound's solubility allows.
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Inert Atmosphere: For highly sensitive applications, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Solution
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify the solubility of the compound in the chosen solvent. 2. Consider using a co-solvent system. 3. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
| pH Shift | 1. Measure the pH of the solution. 2. Adjust the pH with a suitable buffer to bring the compound back into solution. |
| Degradation | 1. Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify if it is a degradation product. 2. If degradation is confirmed, review storage conditions (pH, temperature, light exposure). |
Issue 2: Loss of Compound Potency or Concentration Over Time
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Perform a stability study under controlled conditions (see Experimental Protocols section). 2. Analyze samples at various time points using a validated analytical method (e.g., HPLC-UV) to quantify the parent compound and detect any degradation products. 3. Adjust storage conditions based on the stability study results. |
| Adsorption to Container | 1. Consider using different types of storage vials (e.g., polypropylene instead of glass). 2. Pre-silanizing glassware can sometimes mitigate adsorption. |
Quantitative Data on Tetrazole Stability (Illustrative Examples)
Since specific data for this compound is limited, the following table provides examples of stability data for other tetrazole-containing compounds to illustrate the types of information that are relevant.
| Compound | Conditions | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Losartan (angiotensin II receptor blocker) | Radiolysis in aqueous solution | - | Pseudo-first order | [9] |
| 5-Nitraminotetrazole | Thermal decomposition | - | Kinetics studied | |
| Various energetic tetrazoles | Thermal analysis (DSC) | Decomposition Temp: 190-240 °C | - |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and factors that influence the stability of this compound.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH (e.g., pH 2, 7, 9)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Procedure:
- Prepare a stock solution of the compound in a suitable solvent.
- Aliquot the stock solution into separate vials for each stress condition.
- Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 N.
- Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 N.
- Oxidative Degradation: Add H₂O₂ to an aliquot to achieve a final concentration of 3%.
- Thermal Degradation: Place an aliquot in an oven at a controlled temperature (e.g., 60 °C).
- Photodegradation: Expose an aliquot to UV light.
- Maintain a control sample at ambient temperature, protected from light.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial, neutralize if necessary, and dilute to a suitable concentration for analysis.
- Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to profile any degradation products.
Visualizations
Hypothetical Degradation Pathway of a 1-Aryl-1H-tetraazol-5-ol
Caption: A conceptual diagram of potential degradation pathways for a 1-aryl-1H-tetraazol-5-ol.
General Workflow for a Solution Stability Study
Caption: A typical experimental workflow for assessing the stability of a compound in solution.
References
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
refining experimental protocols for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Welcome to the technical support center for the refining of experimental protocols for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established method for synthesizing 1-aryl-1H-tetraazol-5-ols is the reaction of the corresponding aryl isothiocyanate with sodium azide. In the case of this compound, this involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazoic acid, which can be generated in situ from sodium azide.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, side reactions, or loss of product during workup and purification. Key areas to investigate are the purity of your starting materials (4-methoxyphenyl isothiocyanate and sodium azide), the reaction temperature, and the efficiency of the acidification step during workup. Inadequate stirring can also lead to poor yields.
Q3: I am observing the formation of an unexpected byproduct. What could it be?
A3: A common byproduct in this synthesis is the corresponding 1,3-diarylthiourea, formed from the reaction of the isothiocyanate with any residual amines or moisture. Ensure your starting materials and solvent are anhydrous to minimize this side reaction.
Q4: What is the expected appearance and melting point of the final product?
Q5: What are the key safety precautions I should take when working with sodium azide?
A5: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids or certain metals (like lead and copper, which can form explosive azides). Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid generating dust. When quenching a reaction containing sodium azide, it is crucial to do so slowly and with appropriate reagents to avoid the formation of toxic and explosive hydrazoic acid gas.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (TLC shows significant starting material). | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Poor quality of reagents. | Use freshly purified 4-methoxyphenyl isothiocyanate and ensure the sodium azide is dry and of high purity. | |
| Inefficient stirring. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Product is lost during workup. | Incomplete precipitation of the product. | After acidification, ensure the pH is sufficiently low to fully protonate the tetrazolate. Cooling the mixture in an ice bath can also improve precipitation. |
| Product is soluble in the wash solvent. | Use minimal amounts of cold solvent to wash the filtered product. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Oily or discolored product. | Presence of thiourea byproduct. | Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water). |
| Broad melting point range. | Impurities present. | Recrystallize the product multiple times until a sharp melting point is achieved. Consider column chromatography if recrystallization is ineffective. |
| Unexpected peaks in NMR or IR spectra. | Residual solvent or byproducts. | Dry the product under high vacuum to remove residual solvent. If other peaks persist, further purification is necessary. |
Experimental Protocols
Detailed Synthesis of this compound
This protocol is based on the general method for the synthesis of 1-aryl-1,4-dihydro-5H-tetrazol-5-ones from aryl isothiocyanates and hydrazoic acid.
Materials:
-
4-methoxyphenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate in glacial acetic acid.
-
Addition of Sodium Azide: While stirring, cautiously add sodium azide portion-wise to the solution. The addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the recommended time (typically several hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting isothiocyanate), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Precipitation: A precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Aromatic protons of the methoxyphenyl group, a singlet for the methoxy group, and a broad singlet for the acidic proton of the tetrazolol ring. |
| ¹³C NMR | Peaks corresponding to the carbons of the methoxyphenyl group and the tetrazole ring. |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H stretching (broad), N-H stretching (if in tautomeric form), C=N stretching, and aromatic C-H stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product (C₈H₈N₄O₂, MW: 192.18 g/mol ). |
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to diagnose and resolve issues related to low reaction yields.
Signaling Pathway Analogy (Hypothetical)
While there isn't a biological signaling pathway directly involved in this chemical synthesis, we can use the structure of a signaling pathway diagram to represent the reaction mechanism.
Caption: A conceptual diagram illustrating the progression of the reaction from reactants to the final product.
Technical Support Center: Overcoming Solubility Challenges of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: The solubility of this compound can be influenced by several factors inherent to its chemical structure. The presence of the aromatic methoxyphenyl group contributes to its lipophilicity, which can lead to lower solubility in aqueous solutions. Additionally, the tetrazole ring, while containing nitrogen atoms that can participate in hydrogen bonding, can also contribute to crystal lattice energy, potentially making it difficult for solvents to effectively solvate the molecule.
Q2: How can I get a preliminary idea of which solvents to try for solubilizing this compound?
A2: A good starting point is to consider a range of solvents with varying polarities. For initial screening, it is advisable to test solubility in common laboratory solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1] Given the compound's structure, it is likely to exhibit better solubility in organic solvents compared to aqueous media.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH modification is a highly effective technique for improving the solubility of ionizable compounds.[2][3] The 1H-tetraazol-5-ol moiety is acidic and can be deprotonated to form a more soluble salt at higher pH values. Therefore, increasing the pH of the aqueous solution above the pKa of the tetrazole group should enhance its solubility.
Q4: Are there any recommended excipients or co-solvents that can be used?
A4: The use of co-solvents is a common and effective strategy to increase the solubility of poorly soluble compounds.[4] For this compound, co-solvents such as polyethylene glycol (PEG), propylene glycol, and ethanol can be blended with water to create a more suitable solvent system. Additionally, surfactants and cyclodextrins can be employed as excipients to enhance solubility by forming micelles or inclusion complexes, respectively.[5]
Troubleshooting Guides
This section provides structured guidance for overcoming specific solubility challenges you may encounter during your experiments.
Issue 1: Compound precipitates out of aqueous solution.
-
Possible Cause: The aqueous solubility of the compound is low, and the concentration in your experiment exceeds its solubility limit.
-
Troubleshooting Steps:
-
pH Adjustment: The tetrazole moiety in your compound has an acidic proton. Increasing the pH of your aqueous buffer should deprotonate this group, forming a more soluble salt. For weakly acidic drugs, a higher pH leads to the ionized form, which is more soluble.[2]
-
Co-solvent Addition: Introduce a water-miscible organic co-solvent to your aqueous solution. Start with a small percentage of solvents like ethanol, propylene glycol, or PEG 400 and gradually increase the concentration. Co-solvents can significantly increase the solubility of poorly soluble compounds.[4]
-
Salt Formation: If you are working with the free acid form of the compound, consider synthesizing a salt form (e.g., sodium or potassium salt). Salt formation is a common and effective method to increase the solubility and dissolution rate of acidic and basic drugs.[3][6][7]
-
Issue 2: Difficulty dissolving the compound in organic solvents for stock solutions.
-
Possible Cause: While more soluble in organic solvents than in water, the compound may still have limited solubility in certain organic solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test a broader range of organic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong organic solvents capable of dissolving a wide range of compounds and are good candidates for creating concentrated stock solutions.[1]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help to overcome the activation energy barrier for dissolution. However, be cautious and ensure the compound is stable at elevated temperatures.
-
Quantitative Data Summary
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Deionized Water | 25 | < 0.1 | Shake-flask method |
| Phosphate Buffered Saline (pH 7.4) | 25 | Slightly higher than water | Shake-flask method |
| 0.1 M NaOH | 25 | Significantly higher | pH-solubility profiling |
| Ethanol | 25 | Moderate | HPLC-UV |
| DMSO | 25 | High | HPLC-UV |
| 20% PEG 400 in Water | 25 | Improved aqueous solubility | HPLC-UV |
*Values are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[8]
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., deionized water, PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 2: pH-Dependent Solubility Profile
This protocol helps to understand the effect of pH on the solubility of your ionizable compound.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Solubility Determination: Perform the shake-flask method (Protocol 1) for your compound in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH. This will generate a pH-solubility profile, which is crucial for selecting appropriate formulation strategies.
Visualizations
Caption: A workflow diagram illustrating various strategies to enhance the solubility of this compound.
Caption: A diagram showing the relationship between the molecular properties of this compound and its solubility characteristics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. jmpas.com [jmpas.com]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
Confirming the Structure of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the structural confirmation of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol by comparing its expected spectroscopic data with that of its potential tautomer and a constitutional isomer. Due to the scarcity of published experimental data for this compound and its direct tautomer, this guide utilizes data from the closely related isomer, 5-(4-methoxyphenyl)-1H-tetrazole, as a reference point for the key spectroscopic features of the 4-methoxyphenyl moiety.
Tautomerism and Isomerism in Substituted Tetrazoles
The structure of this compound is subject to tautomerism, existing in equilibrium with the amide form, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one. The position of this equilibrium can be influenced by factors such as the solvent and the solid-state packing. Additionally, it is crucial to distinguish the target compound from its constitutional isomer, 5-(4-methoxyphenyl)-1H-tetrazole, where the methoxyphenyl group is attached to the carbon atom of the tetrazole ring. Spectroscopic analysis is paramount in elucidating the predominant structure.
Caption: Tautomeric relationship and constitutional isomer of the target compound.
Comparative Spectroscopic Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |
| This compound | Aromatic (d, ~7.5), Aromatic (d, ~7.0), OCH3 (s, ~3.8), OH (br s, variable) | C=N (~155), Ar-C-O (~160), Ar-C (~125, ~115), OCH3 (~56) | OH (broad, ~3200), C=N (~1600), C-O (~1250) | Expected [M+H]+: 193.07 |
| 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one | Aromatic (d, ~7.6), Aromatic (d, ~7.1), OCH3 (s, ~3.8), NH (br s, ~11-12) | C=O (~150-155), Ar-C-O (~160), Ar-C (~125, ~115), OCH3 (~56) | NH (~3100), C=O (~1700), C-O (~1250) | Expected [M+H]+: 193.07 |
| 5-(4-methoxyphenyl)-1H-tetrazole [1] | Aromatic (d, 7.97), Aromatic (d, 7.15), OCH3 (s, 3.83) | Ar-C-O (161.4), C-N (154.8), Ar-C (128.6, 116.4, 114.8), OCH3 (55.4) | NH (broad, ~3400-2500), C=N (~1615), C-O (~1260) | Expected [M+H]+: 193.07 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for the specific compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR: Proton-decoupled carbon NMR spectra are acquired. DEPT-135 or APT experiments can be performed to differentiate between CH, CH2, and CH3 signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
-
Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm-1 with a resolution of 4 cm-1.
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in positive or negative ion mode to observe the protonated molecule [M+H]+ or deprotonated molecule [M-H]-, respectively. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Structure Confirmation Workflow
The following workflow outlines the logical steps to confirm the structure of this compound.
Caption: Workflow for the structural confirmation of the target compound.
By following this guide and obtaining the necessary experimental data, researchers can confidently determine the predominant structure of this compound and differentiate it from its tautomer and constitutional isomer.
References
Comparative Analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and Other Anti-inflammatory Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the potential anti-inflammatory agent 1-(4-methoxyphenyl)-1H-tetraazol-5-ol with other known inhibitors of inflammatory pathways. Due to the limited direct experimental data on this compound in the public domain, this comparison leverages data from structurally related tetrazole and triazole derivatives that have been evaluated for their anti-inflammatory properties. The guide is intended to provide a framework for a potential research and development program for the target compound.
The inflammatory response is a complex biological process involving a variety of signaling pathways and mediators. Key targets for anti-inflammatory drugs include enzymes like cyclooxygenases (COX-1 and COX-2) and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This guide will focus on the inhibitory activities of selected compounds against these targets.
Data Presentation
The following table summarizes the inhibitory activities of various compounds, including those structurally related to this compound, against key inflammatory mediators. This allows for a quantitative comparison of their potential efficacy.
| Compound/Inhibitor | Target | Assay Type | IC50 / Activity | Reference Compound | Reference IC50 / Activity | Source |
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide (Compound 4b) | COX-1 | In vitro enzyme inhibition | 45.9 μM | Indomethacin | Not Specified | [3] |
| COX-2 | In vitro enzyme inhibition | 68.2 μM | Celecoxib | Not Specified | [3] | |
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide (Compound 6) | COX-1 | In vitro enzyme inhibition | 39.8 μM | Indomethacin | Not Specified | [3] |
| COX-2 | In vitro enzyme inhibition | 46.3 μM | Celecoxib | Not Specified | [3] | |
| Manumycin A | IL-1β Production | Cell-based (LPS-stimulated THP-1 cells) | Significant decrease at 5 μM | - | - | [4] |
| TNF-α Production | Cell-based (LPS-stimulated THP-1 cells) | Significant decrease at 5 μM | - | - | [4] | |
| Colabomycin E | TNF-α Production | Cell-based (LPS-stimulated THP-1 cells) | Significant decrease at 5 μM | - | - | [4] |
| Dexamethasone | T H 2 Cytokine Production | In vitro mouse splenocyte assay | 2-50 nM | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay [3]
-
Enzyme and Substrate Preparation : Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation : The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution at a specific temperature for a defined period.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement : The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by comparing the results with a control reaction without the inhibitor.
Pro-inflammatory Cytokine Production in Cell Culture [4]
-
Cell Culture : Human monocytic THP-1 cells are cultured and differentiated into macrophages.
-
Stimulation : The macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α and IL-1β.
-
Inhibitor Treatment : The cells are treated with various concentrations of the test compounds.
-
Cytokine Quantification : After a 24-hour incubation period, the concentration of TNF-α and IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The reduction in cytokine levels in the presence of the test compound is compared to the LPS-stimulated control to determine the inhibitory effect.
Mandatory Visualization
Signaling Pathway of Pro-inflammatory Mediators
The following diagram illustrates the general signaling pathway leading to the production of key pro-inflammatory mediators, which are common targets for anti-inflammatory drugs.
Caption: Simplified signaling cascade for the production of pro-inflammatory cytokines and prostaglandins upon TLR4 activation.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
This diagram outlines the typical workflow for an in vitro enzyme inhibition assay, a common method for screening potential drug candidates.
Caption: A generalized workflow for determining the inhibitory potential of a compound against a specific enzyme.
References
- 1. jddtonline.info [jddtonline.info]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Potential Antitubercular Activity of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the potential biological activity of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol as an antitubercular agent. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the performance of structurally similar molecules, particularly halogenated 1-(4-methoxyphenyl)-1H-tetraazol-5-amine regioisomers. The data presented herein is derived from published studies and is intended to guide further research and development efforts in the field of tuberculosis therapeutics.
Comparative Biological Activity
Recent studies have highlighted the potential of tetrazole derivatives as a promising class of antitubercular agents. While direct data on this compound is not available, extensive research on its close structural analogs, specifically N-(bromophenyl)-1-(4-methoxyphenyl)-1H-tetrazol-5-amines, has demonstrated significant growth-inhibitory effects against multidrug-resistant strains of Mycobacterium tuberculosis.
A key study identified two isomeric N-(bromophenyl)tetrazoles, referred to as compounds 8a and 9a, which exhibited potent antitubercular activity. Their efficacy was found to be 8 to 16 times stronger than that of first-line tuberculostatic drugs against the multidrug-resistant Mycobacterium tuberculosis Spec. 210 strain[1]. This suggests that the 1-(4-methoxyphenyl)-tetrazole scaffold is a viable pharmacophore for the development of novel antitubercular drugs.
For a clear comparison, the following table summarizes the activity of these lead compounds relative to standard first-line antitubercular drugs, Isoniazid and Rifampicin, against multidrug-resistant M. tuberculosis strains.
| Compound/Drug | Target Organism | Activity/MIC | Reference |
| Lead Compounds (8a & 9a) | M. tuberculosis Spec. 210 (MDR) | 8-16 fold more potent than first-line drugs | [1] |
| Isoniazid | Multidrug-Resistant M. tuberculosis | MIC: ~1.0 - >8.0 µg/mL | [2] |
| Rifampicin | Multidrug-Resistant M. tuberculosis | MIC: Very high, often >1.0 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration. MDR: Multidrug-Resistant.
Experimental Protocols
The evaluation of the antitubercular activity of the lead compounds was conducted using established in vitro methodologies. The following is a detailed protocol for a standard assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Resazurin Microtiter Assay (REMA) for MIC Determination
This colorimetric assay is a widely used method for assessing the antimycobacterial activity of chemical compounds.
1. Preparation of Mycobacterial Inoculum:
-
A pure culture of Mycobacterium tuberculosis (e.g., H37Rv or a resistant strain) is grown in Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
The bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final concentration of approximately 1.5 x 10⁸ CFU/mL.
2. Compound Dilution and Plate Preparation:
-
The test compounds are serially diluted in a 96-well microplate to obtain a range of concentrations (e.g., from 0.078 to 10 µg/mL)[3].
-
The prepared mycobacterial inoculum is added to each well containing the test compound.
3. Incubation:
-
The microplate is incubated at 37°C for a period of 14 to 21 days[2].
4. Addition of Resazurin and Reading of Results:
-
After the incubation period, a solution of resazurin is added to each well.
-
The plate is incubated for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue)[3].
Visualizations
To better illustrate the processes and pathways discussed, the following diagrams have been generated.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of mycolic acid synthesis by tetrazole compounds.
Conclusion
The potent antitubercular activity exhibited by N-(bromophenyl)-1-(4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers strongly suggests that the core structure of this compound holds significant promise as a scaffold for the development of new drugs against Mycobacterium tuberculosis, including multidrug-resistant strains. Further synthesis and direct biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and proposed mechanism of action outlined in this guide provide a framework for future preclinical studies in this area.
References
- 1. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 1-(4-methoxyphenyl)-1H-tetraazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. The comparison focuses on efficacy, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Isocyanate-Azide Reaction | Route B: Semicarbazide Cyclization |
| Starting Materials | 4-methoxyphenyl isocyanate, Sodium azide | 4-methoxyphenylhydrazine, Urea, Sodium Nitrite, Hydrochloric Acid |
| Reaction Type | [3+2] Cycloaddition | Condensation followed by cyclization |
| Typical Yield | ~92% | ~85% |
| Reaction Time | 2-3 hours | 4-5 hours |
| Key Reagents | Trimethylsilyl chloride (catalyst) | Sodium hydroxide |
| Solvent | Dimethylformamide (DMF) | Water, Ethanol |
| Reaction Temperature | 80°C | Reflux |
| Overall Complexity | Low to moderate | Moderate |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes discussed.
Comparative Analysis of the Antitubercular Activity of 1-(4-Methoxyphenyl)-1H-tetrazol-5-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for regioisomers of 1-(4-methoxyphenyl)-1H-tetrazol-5-amine, potent anti-tubercular agents. Due to the limited availability of public experimental data for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol, this guide focuses on its closest structural analogues with reported biological activity. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often employed in medicinal chemistry to enhance pharmacokinetic properties such as lipophilicity and metabolic stability.[1][2] This structural feature contributes to the broad spectrum of biological activities observed in tetrazole derivatives, including antitubercular effects.[1][3]
Quantitative Data Summary
The in vitro antitubercular activity of halogenated regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine was evaluated against Mycobacterium tuberculosis H37Rv, a standard laboratory strain, and a multidrug-resistant (MDR) clinical isolate. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth, are summarized in the table below. For comparison, the MIC values of first-line antitubercular drugs are also included.
| Compound | Regioisomer | Halogen Substitution | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR M. tb Spec. 210 |
| 1-(4-methoxyphenyl)-N-(4-bromophenyl)-1H-tetrazol-5-amine | 1a | 4-bromo | 6.25 | 12.5 |
| 2-(4-methoxyphenyl)-N-(4-bromophenyl)-2H-tetrazol-5-amine | 1b | 4-bromo | 3.13 | 6.25 |
| 1-(4-methoxyphenyl)-N-(3-bromophenyl)-1H-tetrazol-5-amine | 8a | 3-bromo | 3.13 | 6.25 |
| 2-(4-methoxyphenyl)-N-(3-bromophenyl)-2H-tetrazol-5-amine | 9a | 3-bromo | 1.56 | 3.13 |
| Isoniazid | - | - | 0.06 | > 256 |
| Rifampicin | - | - | 0.03 | > 256 |
| Ethambutol | - | - | 2.5 | 16 |
Data extracted from a study on (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers.[4]
The results indicate that the 2H-tetrazole regioisomers generally exhibit higher potency than their 1H-counterparts.[4] Notably, compound 9a , a 2-(4-methoxyphenyl)-N-(3-bromophenyl)-2H-tetrazol-5-amine, demonstrated the most potent activity against both the standard and the multidrug-resistant strains of M. tuberculosis.[4] The growth-inhibitory effect of the most active compounds against the MDR strain was found to be 8- to 16-fold stronger than that of the first-line tuberculostatics.[4]
Experimental Protocols
The in vitro antitubercular activity of the compounds was determined using a standardized microplate-based assay.
In Vitro Antitubercular Susceptibility Testing
1. Bacterial Strains and Culture Conditions:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) and a clinical multidrug-resistant (MDR) isolate were used.
-
The mycobacteria were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase) enrichment, and 0.05% (v/v) Tween 80.
2. Microplate Alamar Blue Assay (MABA):
-
A 96-well microplate format is commonly used for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Serial dilutions of the test compounds are prepared in the microplate wells.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a period of 5-7 days.
-
Following incubation, a solution of Alamar Blue (resazurin) is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies growth inhibition.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
3. Cytotoxicity Assay:
-
To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., normal and cancer cell lines) was evaluated.
-
This is crucial to ensure that the observed antitubercular activity is not due to general cellular toxicity.
-
The tested (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers did not display antibacterial or cytotoxic properties against normal and cancer cell lines, indicating their highly selective antimycobacterial effects.[4]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis.
Caption: Potential targets for tetrazole-based antitubercular compounds within Mycobacterium tuberculosis.
References
- 1. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrazole Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Antitubercular Activity of (4-methoxyphenyl)-1H-tetrazol-5-amine Regioisomers
A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers have demonstrated significant in vitro activity against Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the most potent compounds from this series against the H37Rv strain of M. tuberculosis.
Table 1: Antitubercular Activity of Selected (4-methoxyphenyl)-1H-tetrazol-5-amine Derivatives
| Compound ID | Structure | MIC (µg/mL) |
| 8a | 1-(4-methoxyphenyl)-4-(4-bromophenyl)-1,4-dihydro-5H-tetrazol-5-imine | 1.56 |
| 9a | 1-(4-methoxyphenyl)-4-(3-bromophenyl)-1,4-dihydro-5H-tetrazol-5-imine | 1.56 |
| Isoniazid | (Reference Drug) | 0.1 |
Anticancer Activity of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles
A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values for a representative potent compound from this series.
Table 2: Anticancer Activity of a Selected 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole Derivative
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 6-31 | 1-(3,4,5-trimethoxyphenyl)-5-(4-(3,5-dimethoxyphenyl)piperazine-1-carbonyl)-1H-tetrazole | SGC-7901 (Gastric cancer) | 0.090 |
| A549 (Lung cancer) | 0.120 | ||
| HeLa (Cervical cancer) | 0.650 | ||
| Paclitaxel | (Reference Drug) | SGC-7901 (Gastric cancer) | 0.008 |
Experimental Protocols
Antitubercular Activity Screening
The antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture was incubated at 37°C until it reached a logarithmic growth phase. The turbidity of the bacterial suspension was adjusted to a McFarland standard of 0.5.
-
Assay Procedure:
-
The compounds were dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microplate containing 100 µL of Middlebrook 7H9 broth.
-
100 µL of the prepared bacterial inoculum was added to each well.
-
The plates were incubated at 37°C for 7 days.
-
After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well.
-
The plates were re-incubated for 24 hours.
-
A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.
-
Anticancer Activity Screening (Cell Viability Assay)
The in vitro anticancer activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Culture: Human cancer cell lines (SGC-7901, A549, and HeLa) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the antitubercular and anticancer activity assays.
Caption: Workflow for Antitubercular Activity Screening (MABA Assay).
Caption: Workflow for Anticancer Activity Screening (MTT Assay).
References
Structure-Activity Relationship of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol Analogs: A Comparative Guide
The 1-(4-methoxyphenyl)-1H-tetraazol-5-ol scaffold is a key heterocyclic structure in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability and bioavailability.[1][2] The 1,5-disubstitution pattern allows for versatile modifications to explore the structure-activity relationship (SAR) and optimize compounds for various therapeutic targets. This guide provides a comparative analysis of this compound analogs, focusing on their potential as therapeutic agents, drawing inferences from closely related structures due to the limited direct SAR data on this specific analog series.
Comparative Analysis of Biological Activity
Derivatives of 1-aryl-tetrazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The nature and position of substituents on the aryl ring and at the 5-position of the tetrazole ring play a crucial role in determining the potency and selectivity of these compounds.
Table 1: Inferred Structure-Activity Relationship of this compound Analogs
| Analog | Modification | Inferred Effect on Antiproliferative Activity | Rationale/Supporting Evidence from Related Compounds |
| Lead Compound | This compound | Baseline | The 4-methoxy group is a common feature in bioactive molecules. |
| Analog 1 | Substitution on the 4-methoxyphenyl ring (e.g., 3,4,5-trimethoxy) | Likely increase | In combretastatin analogs with a tetrazole core, a 3,4,5-trimethoxyphenyl group on the N-1 aryl ring is often associated with potent tubulin polymerization inhibition.[3] |
| Analog 2 | Replacement of the 4-methoxy group with other electron-donating groups (e.g., 4-ethoxy) | Potentially similar or increased activity | A 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring has been shown to exhibit maximal antiproliferative activity in some series. |
| Analog 3 | Replacement of the 4-methoxy group with electron-withdrawing groups (e.g., 4-chloro, 4-nitro) | Likely decrease | Electron-donating groups on the N-1 aryl ring are often favored for antiproliferative activity in related series. |
| Analog 4 | Modification of the 5-position: Replacement of -OH with -SH (thiol) | Activity may be retained or altered | The 5-thiotetrazole moiety is also a known pharmacophore and can exhibit a range of biological activities. |
| Analog 5 | Modification of the 5-position: Esterification or etherification of the 5-ol | Likely decrease | The acidic proton of the tetrazol-5-ol is often crucial for its bioisosteric properties and interaction with biological targets. |
Experimental Workflow for SAR Studies
A typical workflow for conducting a structure-activity relationship study of novel chemical entities is depicted below. This process involves iterative cycles of chemical synthesis, biological evaluation, and data analysis to guide the design of more potent and selective compounds.
Caption: A generalized workflow for SAR studies.
Experimental Protocols
General Synthesis of 1,5-Disubstituted Tetrazoles
A common and versatile method for the synthesis of 1,5-disubstituted tetrazoles involves a multi-step procedure. The following is a general protocol based on established literature.[3]
-
Synthesis of 1-Aryl-1H-tetrazole: An appropriate aniline (e.g., 4-methoxyaniline) is reacted with triethyl orthoformate and sodium azide in a suitable solvent like acetic acid under reflux conditions. This one-step procedure yields the 1-aryl substituted tetrazole intermediate.
-
Functionalization at the 5-position: The 1-aryl-1H-tetrazole can then be functionalized at the 5-position. For the synthesis of 1-aryl-1H-tetraazol-5-ol, a common route involves the cyclization of an appropriate precursor, such as an aryl isocyanate with hydrazoic acid, or through the reaction of an arylcyanamide with sodium azide. Alternatively, for other 5-substitutions, methods like bromination followed by a palladium-catalyzed cross-coupling reaction with an appropriate boronic acid or other organometallic reagent can be employed to introduce various aryl or alkyl groups.
-
Purification and Characterization: The final products are purified using standard techniques such as recrystallization or column chromatography. The structures are confirmed by spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs by drawing parallels from existing research on related tetrazole derivatives. Further dedicated studies on this specific scaffold are necessary to fully elucidate its therapeutic potential.
References
Independent Verification of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol Properties: A Comparative Analysis of Antimicrobial Activity
An Objective Comparison of the Antimicrobial Performance of a Representative Phenyl-Tetrazole Derivative with a Standard Antibiotic, Supported by Experimental Data.
This guide provides an independent verification of the antimicrobial properties of a compound structurally related to 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. Due to the limited availability of published experimental data for this compound, this report focuses on a closely related analogue, a novel N-ribofuranosyl tetrazole derivative containing the 1-(4-methoxyphenyl) moiety, for which antimicrobial data is available. This derivative is compared against ampicillin, a widely used antibiotic, to offer a clear benchmark for its performance.
The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of phenyl-tetrazole derivatives as antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of the representative phenyl-tetrazole derivative and the standard antibiotic, ampicillin, were evaluated by determining their Minimum Inhibitory Concentration (MIC) against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |
| Representative Phenyl-Tetrazole Derivative | E. coli | 15.06[1] |
| S. aureus | 13.37[1] | |
| Ampicillin (Comparator) | E. coli | < 2 to 8[2] |
| S. aureus | 57.24[1] |
Key Observations:
-
The representative phenyl-tetrazole derivative demonstrated significant inhibitory activity against both E. coli and S. aureus.
-
Notably, the derivative exhibited substantially higher potency against S. aureus (MIC of 13.37 μM) compared to ampicillin (MIC of 57.24 μM)[1].
-
Against E. coli, the efficacy of the representative phenyl-tetrazole derivative (MIC of 15.06 μM) is within the range of ampicillin's reported MIC for susceptible strains[1][2].
Experimental Protocols
The following sections detail the methodologies used to determine the Minimum Inhibitory Concentration (MIC) for the compounds evaluated in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the representative phenyl-tetrazole derivative and ampicillin were determined using the broth microdilution method. This standard laboratory procedure is used to assess the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (E. coli, S. aureus)
-
Test compounds (representative phenyl-tetrazole derivative, ampicillin)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Bacterial strains were cultured in MHB overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds were serially diluted in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted test compound was inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without any antimicrobial agent) and a negative control well (containing only broth) were also included.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC was determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism was observed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination.
This guide provides a foundational comparison based on available data for a structurally related analogue. Further experimental investigation of this compound is warranted to fully elucidate its antimicrobial profile.
References
A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for tetrazole isomers, focusing on the common 1H- and 2H-substituted forms. Differentiating between these isomers is crucial in medicinal chemistry and materials science, as their physicochemical properties and biological activities can vary significantly. This document summarizes key spectroscopic differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.
NMR Spectroscopy: A Primary Tool for Isomer Differentiation
NMR spectroscopy is one of the most definitive methods for distinguishing between 1- and 2-substituted tetrazole isomers. The chemical shifts of the tetrazole ring's carbon and proton, as well as the atoms of the substituent attached to the nitrogen, are highly sensitive to the electronic environment.
1.1. ¹H and ¹³C NMR Spectroscopy
Key distinctions arise from the different electronic environments of the substituents and the tetrazole ring itself. In 1-substituted isomers, the substituent is adjacent to a protonated nitrogen (N4), whereas in the 2-substituted isomer, it is positioned between two double-bonded nitrogen atoms.
A general observation is that the chemical shifts of the carbon atom in the tetrazole ring of 2-monosubstituted isomers are shifted downfield (to a higher ppm value) by approximately 10.4 ± 1.8 ppm compared to their 1-isomer counterparts.[1] This provides a clear diagnostic marker for isomer identification.
For N-methyl-5-aryltetrazoles, the N-methyl proton signal in the ¹H NMR spectrum for the 1-methyl isomer typically appears at a lower field than that of the 2-methyl isomer.[2] Conversely, the ortho protons of the aryl ring are often more deshielded in the 2-substituted isomer compared to the 1-substituted isomer.[2]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tetrazole Isomers
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Phenyl-1H-tetrazole[3][4] | DMSO-d6 | 17.45 (1H, br, NH), 7.99-8.03 (2H, m), 7.54-7.62 (3H, m) | 155.3-155.9, 131.1-131.8, 129.3-129.8, 126.8-127.3, 124.0-124.6 |
| 1-Phenyl-1H-tetrazole[5] | CDCl₃ | 8.20 (1H, s, Tetrazole-H), 7.07-7.34 (5H, m, Ar-H) | Data not specified in the provided context |
| 5-(p-Tolyl)-1H-tetrazole[3] | DMSO-d6 | 16.67 (1H, br), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s) | 155.58, 141.75, 130.47, 127.42, 121.90, 21.55 |
| 1-(4-Methylphenyl)-1H-tetrazole[5] | CDCl₃ | 8.17 (1H, s), 7.11-7.13 (2H, d), 6.94-6.96 (2H, d), 2.34 (s, 3H) | 149.77, 142.95, 130.17, 129.63, 119.08, 20.79 |
| 5-(2-Pyridyl)-1H-tetrazole[4] | DMSO-d6 | 8.50 (1H, d), 8.02 (1H, d), 7.78 (1H, m), 7.41 (1H, m) | 155.2, 150.5, 144.1, 138.6, 126.5, 123.0 |
1.2. ¹⁵N NMR Spectroscopy
¹⁵N NMR is a powerful, though less commonly used, technique that offers direct insight into the nitrogen environment of the tetrazole ring. A combination of experimental and computational (GIAO-NMR) studies has been employed to analyze substituent effects on ¹⁵N chemical shifts.[6] The nitrogen shifts are highly sensitive to N-alkylation and the electronic nature of substituents, making this a valuable tool for unambiguous isomer assignment when available.[6]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups and provides clues about the ring structure. The vibrational frequencies of the tetrazole ring, particularly C=N and N=N stretching modes, can differ between isomers.
For unsubstituted or 5-substituted 1H-tetrazoles, a characteristic N-H stretching band is observed.[4] The fingerprint region often contains a complex pattern of bands related to the tetrazole ring vibrations. In some cases, specific bands can be assigned to individual isomers, such as for 1-methyl-5-vinyltetrazole (1098 cm⁻¹) and 2-methyl-5-vinyltetrazole (735 cm⁻¹), which allows for their quantitative determination in copolymers.[1]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Tetrazole Derivatives
| Compound | Sample Prep | N-H Stretch | C-H Stretch | C=N / N=N Ring Vibrations |
| Tetrazole (Matrix Isolated)[7] | Argon Matrix | ~3500 (1H), Not present (2H) | ~3100-3150 | ~1200-1500 |
| 5-Phenyl-1H-tetrazole[4] | KBr Pellet | 3449 | 3061 | 1642, 1562 |
| 1-{4-[(Pyrrolidin-1-ylsulfonyl)methyl]phenyl}-1H-tetrazole[8] | KBr Pellet | 3369 | 3142 (tetrazole C-H), 2890-2978 (aliphatic) | 1693 |
| Bis-tetrazole Ligand[9] | KBr Pellet | - | 3129 (tetrazole C-H) | 1508, 1473, 1454, 1129 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are often distinct for different isomers. The fragmentation of the tetrazole ring is a key diagnostic feature.
A general rule observed in electrospray ionization (ESI) studies is that protonated tetrazoles tend to lose a molecule of hydrazoic acid (HN₃) in positive ion mode, while deprotonated tetrazoles eliminate a molecule of nitrogen (N₂) in negative ion mode.[10] Furthermore, detailed studies of 1-methyl and 2-methyl-5-phenyltetrazole have revealed characteristic differences in their fragmentation patterns, aiding in their structural assignment.[2]
Table 3: Characteristic Mass Spectrometry Fragmentation of Tetrazole Isomers
| Isomer Type / Compound | Ionization Mode | Key Fragmentation Pathway | Resulting Fragments |
| 5-Substituted 1H-Tetrazoles[10] | ESI (+) | Ring opening and loss of HN₃ | [M+H - HN₃]⁺ |
| 5-Substituted 1H-Tetrazoles[10] | ESI (-) | Elimination of N₂ | [M-H - N₂]⁻ |
| 1-Aryl-5-allyloxytetrazoles[11] | EI | Cleavage of allylic group, ring fragmentation | Varies with substituent, often yields fragments like phenyl isocyanate or phenyl azide. |
| 1-Methyl vs. 2-Methyl-5-phenyltetrazole[2] | Not Specified | Isomer-specific fragmentation | Characteristic differences noted, useful for structural assignment. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for characterizing substituted tetrazoles containing chromophores. While unsubstituted tetrazoles absorb primarily in the vacuum UV region (<200 nm), substitution with aryl or other chromophoric groups shifts the absorption to more accessible wavelengths.[12] The position of the substituent (N1 vs. N2) can influence the electronic transitions and thus the absorption maximum (λ_max).
Table 4: UV-Vis Absorption Maxima (λ_max) for Substituted Tetrazoles
| Compound | Solvent | λ_max (nm) |
| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole[13] | EtOH | 335 |
| 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole[13] | EtOH | 297, 354 |
| 5-(Benzylthio)-1H-tetrazole[12] | DMSO | 271 |
Experimental Protocols & Methodologies
Accurate and reproducible data relies on standardized experimental procedures. Below are general protocols for the key spectroscopic techniques discussed.
1. NMR Sample Preparation and Acquisition A typical procedure for acquiring ¹H and ¹³C NMR spectra involves dissolving 5-10 mg of the tetrazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[8] All chemical shifts are reported in parts per million (ppm) and referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4][8] Spectra are commonly recorded on spectrometers operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.[12][14]
2. IR Spectroscopy Sample Preparation For solid samples, two common methods are used:
-
KBr Pellets: Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[15] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder for analysis.[4][8]
-
Nujol Mulls: A small amount of the solid sample (5-10 mg) is ground to a fine paste with a drop of Nujol (mineral oil).[15][16] The resulting mull is then spread between two salt plates (e.g., KBr or NaCl) for analysis. A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.[15]
3. Mass Spectrometry (ESI-MS) For Electrospray Ionization Mass Spectrometry (ESI-MS), samples are typically dissolved in a suitable HPLC-grade solvent like methanol or acetonitrile to a concentration of about 1-10 µg/mL.[8] The solution is then infused into the mass spectrometer. Typical ESI conditions in positive ion mode might include a capillary voltage of 4 kV, a heated capillary temperature of 300 °C, and nitrogen as the drying gas at a flow rate of 4 L/min.[10]
Visualized Workflows
To aid in the practical application of these techniques, the following diagrams illustrate a general experimental workflow and a logical process for isomer differentiation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. rsc.org [rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. rsc.org [rsc.org]
- 6. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. growingscience.com [growingscience.com]
- 14. mdpi.com [mdpi.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Performance Benchmark: 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its Carboxylic Acid Bioisostere in Angiotensin II Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tetrazole-containing compounds, exemplified by the widely-used angiotensin II receptor antagonist losartan, versus their carboxylic acid bioisosteres. Due to the limited publicly available data on 1-(4-methoxyphenyl)-1H-tetraazol-5-ol, this guide utilizes the well-documented pair of losartan (containing a tetrazole ring) and its active metabolite, EXP3174 (losartan carboxylic acid), to illustrate the comparative performance of these two critical functional groups in a relevant therapeutic context. This comparison offers valuable insights for drug design and development, particularly in the optimization of lead compounds where a carboxylic acid moiety is a key pharmacophoric element.
Executive Summary
The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a common strategy in medicinal chemistry to enhance pharmacokinetic properties and metabolic stability. This guide demonstrates that while the tetrazole and carboxylic acid moieties can exhibit similar receptor binding affinities, the tetrazole analog often presents a more favorable pharmacokinetic profile, including improved oral bioavailability and a longer half-life. The data presented herein, using losartan and its carboxylic acid metabolite EXP3174 as a case study, highlights these differences and provides detailed experimental protocols for key assays used in the evaluation of such compounds.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic parameters of losartan and its carboxylic acid analog, EXP3174.
Table 1: Comparative Physicochemical Properties
| Property | Losartan (Tetrazole) | EXP3174 (Carboxylic Acid) | Reference(s) |
| pKa | 4.9 | 3.39 | [1][2] |
| logP | 4.3 | 3.92 | [2][3] |
| Molecular Weight ( g/mol ) | 422.9 | 436.9 | [3][4] |
Table 2: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Losartan (Tetrazole) | EXP3174 (Carboxylic Acid) | Reference(s) |
| Maximum Plasma Concentration (Cmax) | Varies (precursor) | Generally higher than losartan | [5] |
| Time to Maximum Plasma Concentration (Tmax) (hours) | ~1 | ~3-4 | [6] |
| Elimination Half-life (hours) | ~2 | ~6-9 | [6] |
| Plasma Clearance (ml/min) | ~600 | ~50 | [6] |
| Oral Bioavailability (%) | ~33 | N/A (metabolite) | [6] |
Table 3: Comparative In Vitro Receptor Binding Affinity
| Parameter | Losartan (Tetrazole) | EXP3174 (Carboxylic Acid) | Reference(s) |
| AT1 Receptor Binding Affinity (Ki, nM) | ~20 | ~1 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Partition Coefficient (logP) by Shake-Flask Method
Objective: To determine the lipophilicity of a compound.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase (PBS).
-
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container.
-
Equilibration: Shake the container at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[3]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant of a compound.
Protocol:
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Compound Addition: Add a small, constant amount of a stock solution of the test compound to each buffer solution in a 96-well microplate.[2]
-
Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.[2][8]
-
Data Analysis: Identify the wavelengths of maximum absorbance for the protonated and deprotonated species of the compound.
-
pKa Calculation: Plot the absorbance at a selected wavelength against the pH of the solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[9]
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[10][11]
-
Compound Addition: Add the test compound (at a final concentration of, for example, 1 µM) to the incubation mixture.[11]
-
Incubation: Incubate the mixture at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[10]
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Angiotensin II Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the angiotensin II type 1 (AT1) receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human AT1 receptor.
-
Radioligand: Use a radiolabeled angiotensin II analog, such as [¹²⁵I]-Angiotensin II, as the ligand.
-
Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Mandatory Visualization
Angiotensin II Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the Angiotensin II Type 1 Receptor (AT1R), which is the primary target of losartan and EXP3174.
Caption: Angiotensin II signaling pathway and the inhibitory action of Losartan/EXP3174.
Experimental Workflow for logP Determination
The following diagram outlines the workflow for determining the partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination via the shake-flask method.
Logical Relationship of Bioisosteric Replacement
This diagram illustrates the logical relationship and intended outcomes of replacing a carboxylic acid with a tetrazole bioisostere in drug design.
Caption: Logic of carboxylic acid to tetrazole bioisosteric replacement in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 5. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. UV spectrophotometric measurements for pKa determination [bio-protocol.org]
- 10. mercell.com [mercell.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Comprehensive Guide for Laboratory Personnel
For Immediate Reference: Waste containing 1-(4-methoxyphenyl)-1H-tetraazol-5-ol should be treated as hazardous chemical waste. Segregate from other waste streams and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This document provides detailed safety and logistical information for the proper disposal of this compound, a heterocyclic compound requiring specialized handling due to the inherent risks associated with the tetrazole functional group. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste in a laboratory setting.
Understanding the Hazards
Key Potential Hazards:
-
Explosive Decomposition: Tetrazole compounds can be sensitive to heat, shock, or friction, leading to explosive decomposition. The presence of a hydroxyl group may influence the thermal stability of the molecule.
-
Skin and Eye Irritation: Many tetrazole derivatives are classified as irritants to the skin and eyes.[1]
-
Flammability: Some related compounds are flammable solids.[2]
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. As a precaution, it should be handled as a potentially toxic substance.
A summary of hazard classifications for related tetrazole compounds is presented in Table 1.
| Hazard Classification | Representative Compounds | Source |
| Skin Corrosion/Irritation Category 2 | 5-(4-Methoxyphenyl)-1H-tetrazole, 5-(3-Methoxyphenyl)-1H-tetrazole | [1][3] |
| Serious Eye Damage/Eye Irritation Category 2 | 5-(4-Methoxyphenyl)-1H-tetrazole, 5-(3-Methoxyphenyl)-1H-tetrazole | [1][3] |
| Flammable Solid | 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole | [2] |
| Risk of explosion if heated under confinement | 5-Phenyl-1H-tetrazole | [4] |
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory when handling this compound and its waste.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with appropriate particulate filters should be used.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the room if it is safe to do so.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.
-
Containment: For solid spills, gently cover the material with an inert absorbent material, such as sand or vermiculite, to prevent the generation of dust.
-
Collection: Carefully sweep up the absorbed material and spilled solid. Use non-sparking tools to avoid any potential for ignition.
-
Packaging: Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials should be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, robust, and sealable container.
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable option.
-
Avoid mixing this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials could lead to dangerous reactions.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Irritant," "Potentially Explosive")
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources, direct sunlight, and incompatible chemicals.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and pickup scheduling.
-
Laboratory-Scale Deactivation (for consideration and expert consultation only)
While incineration is the standard, for very small quantities, chemical deactivation may be a topic of interest for researchers. However, due to the potential for energetic decomposition, any deactivation procedure should be thoroughly evaluated and approved by qualified safety personnel before implementation. The following is a theoretical workflow for consideration and is not a validated protocol.
Caption: Hypothetical workflow for laboratory-scale deactivation. This procedure is not validated and requires expert safety review before any attempt.
The rationale for this hypothetical procedure is to reduce the tetrazole ring, which may decrease its energetic properties. However, the reaction kinetics and products are unknown and could themselves be hazardous.
Logical Relationship of Disposal Procedures
The overall disposal strategy follows a clear logical progression to ensure safety and compliance.
Caption: Logical workflow for the institutional disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always prioritize safety and consult with your institution's EHS department for guidance.
References
- 1. Enzymatic hydrolysis of esters containing a tetrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1911 Encyclopædia Britannica/Tetrazoles - Wikisource, the free online library [en.wikisource.org]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Essential Safety and Handling Guide for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling tetrazole-containing compounds and aim to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specification Standards (Examples) |
| Eye and Face | Chemical safety goggles or a face shield where splashing is a risk.[1][3] | EN 166, OSHA 29 CFR 1910.133 |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended), a lab coat or chemical-resistant overalls.[3][4] | EN 374 |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder and if engineering controls are insufficient to minimize dust inhalation.[4][5][6] | NIOSH (US), EN 143 (EU) |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]
2. Personal Preparation:
-
Before entering the handling area, don all required PPE as outlined in Table 1.
-
Inspect gloves for any signs of damage before use.
3. Handling the Compound:
-
Avoid the formation of dust when handling the solid material.[2][7] If possible, use a spatula that minimizes aerosolization.
4. Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[8][9]
-
Remove and launder any contaminated clothing separately before reuse.[9]
Experimental Workflow Diagram
Caption: Procedural workflow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated wipes, should be considered hazardous waste.[7][10]
-
Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10]
2. Container Management:
-
Use containers that are leak-proof and puncture-resistant.[10]
-
Do not overfill waste containers.
3. Final Disposal:
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[7]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Empty containers should be rinsed thoroughly, and the rinsate collected as hazardous waste before the container is discarded.[11]
Disposal Decision Tree
Caption: Decision-making process for the disposal of materials.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. capotchem.com [capotchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. fishersci.de [fishersci.de]
- 8. biofinechemical.com [biofinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pogo.ca [pogo.ca]
- 11. ashp.org [ashp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
